molecular formula C9H7BrN2O B1341583 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole CAS No. 352330-84-8

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B1341583
CAS No.: 352330-84-8
M. Wt: 239.07 g/mol
InChI Key: QOMHHFGPICCGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole ( 352330-84-8) is a high-purity 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and materials science research. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This compound is particularly valuable as a building block for the synthesis of more complex molecules. Its core structure is electron-deficient, which makes it attractive for developing functional materials, including organic light-emitting diodes (OLEDs) and semiconductors . The bromophenyl substituent at the 2-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . In pharmaceutical research, 1,3,4-oxadiazole derivatives have demonstrated potent pharmacological activities, including anticancer effects. These mechanisms often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and telomerase . Compounds based on this scaffold have shown promise as selective inhibitors that target various biological pathways relevant to oncology . This product is intended for research purposes as a chemical intermediate or a standard for analytical development. It is supplied with comprehensive quality control data. For Research Use Only (RUO). Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMHHFGPICCGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589835
Record name 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352330-84-8
Record name 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This molecule is of interest in medicinal chemistry and materials science due to the established biological activities and physicochemical properties of the 1,3,4-oxadiazole scaffold. This document details a plausible synthetic pathway, experimental protocols, and expected characterization data based on established chemical literature.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 2-bromophenyl substituent introduces a handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The methyl group at the 5-position can influence the molecule's steric and electronic properties. This guide outlines a robust and reproducible approach to synthesize and characterize the title compound.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available 2-bromobenzoic acid. The overall synthetic scheme is depicted below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Bromobenzohydrazide

Procedure:

  • To a solution of 2-bromobenzoic acid (1 equivalent) in ethanol, hydrazine hydrate (3 equivalents) is added.

  • The reaction mixture is refluxed for 8-12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to afford pure 2-bromobenzohydrazide.

Synthesis of N'-(2-bromobenzoyl)acetohydrazide

Procedure:

  • 2-Bromobenzohydrazide (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or pyridine.

  • Acetic anhydride (1.2 equivalents) is added dropwise to the solution at room temperature with constant stirring.

  • The reaction mixture is stirred for 2-4 hours.

  • The completion of the reaction is monitored by TLC.

  • The mixture is then poured into ice-cold water, and the precipitated solid is collected by filtration, washed with water, and dried.

Synthesis of this compound

Procedure:

  • N'-(2-bromobenzoyl)acetohydrazide (1 equivalent) is taken in phosphorus oxychloride (POCl₃) (5-10 volumes).

  • The mixture is refluxed for 4-6 hours.[1][2]

  • The reaction is monitored by TLC.

  • After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is cooled to room temperature and cautiously poured into crushed ice with stirring.

  • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.

Characterization Data

The structural confirmation of the synthesized compound is achieved through various spectroscopic techniques. The expected data are summarized below.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
CAS Number 352330-84-8
Appearance Expected to be a solid
Melting Point Not reported, requires experimental determination
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents
Spectroscopic Data
TechniqueExpected Data
¹H NMR Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. A singlet for the methyl protons (3H) around δ 2.5 ppm.
¹³C NMR Signals for the oxadiazole ring carbons around δ 160-165 ppm. Aromatic carbon signals in the range of δ 120-135 ppm. A signal for the methyl carbon around δ 10-15 ppm.
IR (KBr, cm⁻¹) Aromatic C-H stretching around 3000-3100 cm⁻¹. C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹. C-O-C stretching of the oxadiazole ring around 1000-1100 cm⁻¹. C-Br stretching in the aromatic region.
Mass Spec (ESI-MS) [M+H]⁺ peak at m/z 238.97 and [M+H+2]⁺ peak at m/z 240.97, characteristic of a monobrominated compound.

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Workflow Start Starting Materials (2-Bromobenzoic acid, Hydrazine, Acetic anhydride, POCl3) Step1 Synthesis of 2-Bromobenzohydrazide Start->Step1 Step2 Acetylation to form N'-(2-bromobenzoyl)acetohydrazide Step1->Step2 Step3 Cyclodehydration to This compound Step2->Step3 Purification Purification (Recrystallization) Step3->Purification Characterization Spectroscopic Characterization (NMR, IR, Mass Spec) Purification->Characterization FinalProduct Pure Characterized Product Characterization->FinalProduct

Caption: Logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The provided experimental protocols and expected characterization data will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further studies could explore the biological activities of this compound and utilize the bromophenyl moiety for the development of novel derivatives with enhanced therapeutic potential.

References

An In-depth Technical Guide to 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(2-bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical identity, plausible synthetic routes, and predicted physicochemical properties. It further explores the therapeutic potential of the broader 1,3,4-oxadiazole class of molecules, with a focus on applications relevant to drug development professionals. Experimental protocols and quantitative data for analogous compounds are presented to serve as a reference for future research.

Chemical Identity and Structure

The IUPAC name for the compound is This compound .[1] Its chemical structure consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a 2-bromophenyl group and at the 5-position with a methyl group.

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
IUPAC Name This compound[1]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [1]
CAS Number 352330-84-8[1]
SMILES CC1=NN=C(O1)C2=CC=CC=C2Br[1]
InChIKey QOMHHFGPICCGLG-UHFFFAOYSA-N[1]

Synthesis and Characterization

General Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-bromobenzoic acid. First, 2-bromobenzoic acid is converted to its corresponding hydrazide, 2-bromobenzohydrazide. Subsequently, this hydrazide is acylated with an acetylating agent (like acetic anhydride or acetyl chloride) to form an N'-acetyl-2-bromobenzohydrazide intermediate. This intermediate is then cyclized using a dehydrating agent to yield the final product.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration 2-Bromobenzoic_Acid 2-Bromobenzoic Acid 2-Bromobenzohydrazide 2-Bromobenzohydrazide 2-Bromobenzoic_Acid->2-Bromobenzohydrazide SOCl₂ then NH₂NH₂·H₂O N_Acetyl_Intermediate N'-acetyl-2-bromobenzohydrazide 2-Bromobenzohydrazide->N_Acetyl_Intermediate Acetic Anhydride Final_Product 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole N_Acetyl_Intermediate->Final_Product Dehydrating Agent (e.g., POCl₃, H₂SO₄)

Caption: General synthetic pathway for this compound.

Experimental Protocol: A General Method

The following is a generalized experimental protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, adapted from procedures for analogous compounds.[2][3]

  • Preparation of N'-acetyl-2-bromobenzohydrazide:

    • To a solution of 2-bromobenzohydrazide (1 equivalent) in a suitable solvent (e.g., pyridine or glacial acetic acid), slowly add acetic anhydride (1.1 equivalents) under cooling in an ice bath.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the N'-acetyl-2-bromobenzohydrazide intermediate.

  • Cyclodehydration to form this compound:

    • Add the N'-acetyl-2-bromobenzohydrazide intermediate (1 equivalent) to an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, cautiously.

    • Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or potassium carbonate solution) until a precipitate forms.

    • Filter the crude product, wash thoroughly with water, and dry.

    • Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Predicted Spectroscopic Data

While specific spectral data for this compound is not available in the provided search results, the expected characteristics can be inferred from data on closely related analogues.[4]

Table 2: Predicted Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR Aromatic protons (bromophenyl group) in the δ 7.0-8.0 ppm range. A singlet for the methyl protons around δ 2.5 ppm.
¹³C NMR Signals for the two carbons of the oxadiazole ring in the δ 160-165 ppm region. Aromatic carbon signals in the δ 120-135 ppm range. A methyl carbon signal around δ 10-15 ppm.
IR (KBr, cm⁻¹) C=N stretching of the oxadiazole ring around 1590 cm⁻¹. C-O-C stretching around 1020-1200 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Br stretching in the fingerprint region.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (m/z ≈ 240/242, reflecting the isotopic pattern of bromine).

Applications in Drug Discovery and Development

The 1,3,4-oxadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[5][6] These compounds are known to be metabolically stable and can participate in hydrogen bonding, which contributes to their binding affinity with various biological targets.

Potential Therapeutic Areas

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[5][7] Some have been investigated as inhibitors of key signaling proteins like EGFR tyrosine kinase.[7]

  • Antimicrobial Activity: This class of compounds has shown broad-spectrum antibacterial and antifungal properties.[5][8]

  • Anti-inflammatory and Analgesic Effects: Certain 1,3,4-oxadiazole derivatives have displayed potent anti-inflammatory and analgesic activities, comparable to standard drugs like Indomethacin in some studies.[5]

  • Enzyme Inhibition: The oxadiazole ring is a key component in molecules designed to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase.[1]

The presence of a bromophenyl group on the target molecule can influence its lipophilicity and binding interactions, potentially enhancing its biological activity.

Drug Discovery Workflow

The development of a novel oxadiazole-based therapeutic candidate typically follows a structured workflow from initial screening to preclinical evaluation.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Synthesis Synthesis of Oxadiazole Library HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Hit-to-Lead) Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical workflow for drug discovery involving a novel chemical entity.

Quantitative Data and Experimental Protocols for Analogues

While specific quantitative data for this compound is not available, the following tables summarize data for related bromophenyl-oxadiazole derivatives, providing a baseline for expected activity.

Table 3: In Vitro Anticancer Activity of Related Quinoline-Oxadiazole Derivatives [7]

Compound Structure (Simplified)Target Cell LineIC₅₀ (µg/mL)
2-(2-(4-bromophenyl)quinolin-4-yl)-...-oxadiazole derivative 1HepG2 (Liver Cancer)0.137 - 0.332
2-(2-(4-bromophenyl)quinolin-4-yl)-...-oxadiazole derivative 2MCF-7 (Breast Cancer)0.164 - 0.583
Erlotinib (Reference Drug)HepG20.308
Erlotinib (Reference Drug)MCF-70.512

Table 4: Anti-inflammatory Activity of Related Oxadiazole Derivatives [5]

Compound Structure (Simplified)Anti-inflammatory Effect (%)
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole59.5
2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole61.9
Indomethacin (Reference Drug)64.3
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the anticancer activity of a compound.

  • Cell Culture: Plate cancer cells (e.g., HepG2 or MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to an untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a synthetically accessible compound belonging to the versatile 1,3,4-oxadiazole family. While specific biological data for this exact molecule is limited in current literature, the extensive research on its analogues strongly suggests its potential as a scaffold for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and potential for clinical development.

References

Physical and chemical properties of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally related compounds.

Core Chemical Identity

This compound is a heterocyclic aromatic compound belonging to the 1,3,4-oxadiazole class. The presence of a bromophenyl group and a methyl group on the oxadiazole ring defines its specific chemical nature and influences its physicochemical and biological properties.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 352330-84-8[1]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [1]
Canonical SMILES CC1=NN=C(O1)C2=CC=CC=C2Br[1]
InChI Key QOMHHFGPICCGLG-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 237.97418 g/mol PubChem[1]
Monoisotopic Mass 237.97418 g/mol PubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
Formal Charge 0PubChem[1]
Complexity 239PubChem[1]

Note: The data in Table 2 are computationally generated and may not reflect experimentally determined values.

Synthesis and Characterization

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on common synthetic routes for 2,5-disubstituted-1,3,4-oxadiazoles, a plausible synthetic pathway can be proposed.[2][3]

Proposed Synthetic Pathway

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common and effective method involves the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative, followed by cyclization using a dehydrating agent.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 2-Bromobenzohydrazide 2-Bromobenzohydrazide Diacylhydrazine N-Acetyl-N'-(2-bromobenzoyl)hydrazine 2-Bromobenzohydrazide->Diacylhydrazine AceticAnhydride Acetic Anhydride AceticAnhydride->Diacylhydrazine FinalProduct This compound Diacylhydrazine->FinalProduct Cyclodehydration DehydratingAgent Dehydrating Agent (e.g., POCl₃, H₂SO₄) DehydratingAgent->FinalProduct

Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)

  • Acylation of 2-Bromobenzohydrazide: To a solution of 2-bromobenzohydrazide in a suitable solvent (e.g., pyridine or dichloromethane), an equimolar amount of acetic anhydride would be added dropwise at 0°C. The reaction mixture would then be stirred at room temperature until the completion of the reaction, as monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Intermediate: The resulting N-acetyl-N'-(2-bromobenzoyl)hydrazine intermediate would be isolated by precipitation with water or by solvent evaporation, followed by washing and drying.

  • Cyclodehydration: The dried diacylhydrazine intermediate would be treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. The mixture would be heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture would be carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The precipitated solid would be filtered, washed with water, and dried. The crude product would then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Spectral Characterization (Expected)

While specific spectral data for the target compound are not available, the following are expected characteristic signals based on the analysis of similar structures.[2][4]

Table 3: Expected Spectral Data

TechniqueExpected Observations
¹H NMR - Aromatic protons of the bromophenyl ring (multiplets in the region of δ 7.0-8.0 ppm).- A singlet for the methyl protons at approximately δ 2.5 ppm.
¹³C NMR - Signals for the two carbons of the oxadiazole ring in the range of δ 160-165 ppm.- Aromatic carbon signals for the bromophenyl ring.- A signal for the methyl carbon at approximately δ 10-15 ppm.
FT-IR (KBr, cm⁻¹) - C=N stretching vibration of the oxadiazole ring (around 1610-1650 cm⁻¹).- C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.- C-Br stretching vibration.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 238/240 due to bromine isotopes).- Characteristic fragmentation patterns involving the cleavage of the oxadiazole ring and the loss of substituents.

Potential Biological Activities

The 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[5] While no specific biological studies have been reported for this compound, its structural features suggest potential for antimicrobial and anticancer activities.

Antimicrobial Activity

Many 1,3,4-oxadiazole derivatives have demonstrated significant activity against various strains of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a component of several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, or by inducing apoptosis. The presence of the bromophenyl moiety may enhance lipophilicity and potentially improve cellular uptake and interaction with biological targets.

Experimental Workflow for Biological Screening

A typical workflow for the initial biological evaluation of a novel compound like this compound would involve a series of in vitro assays.

G cluster_compound Test Compound cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Compound 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Anticancer Anticancer Assays (MTT, SRB) Compound->Anticancer Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) Antimicrobial->Mechanism Anticancer->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

General workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is predicted to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.

Conclusion

This compound is a compound of interest within the broader class of 1,3,4-oxadiazoles, which are known for their diverse pharmacological activities. While specific experimental data for this molecule is currently scarce in the public domain, this guide provides a summary of its known identifiers, computed properties, a plausible synthetic route, and an outline of its potential biological activities based on the extensive research on related compounds. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological profile to assess its potential for applications in drug discovery and development.

References

An In-Depth Technical Guide to 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 352330-84-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 352330-84-8), a heterocyclic compound belonging to the 1,3,4-oxadiazole class. While specific experimental biological data for this particular molecule is not extensively available in the public domain, this document extrapolates potential properties and applications based on the well-documented activities of structurally similar 1,3,4-oxadiazole derivatives. This guide covers the compound's physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and a summary of the broad pharmacological activities associated with the 1,3,4-oxadiazole scaffold. The information is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in drug discovery and development.

Introduction

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, known for its diverse range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of the oxadiazole ring can enhance a molecule's metabolic stability and modulate its pharmacokinetic profile. The subject of this guide, this compound, incorporates this privileged scaffold. This document aims to provide a detailed technical resource on this compound, covering its synthesis and potential biological relevance based on analogous structures.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below.[3]

PropertyValue
CAS Number 352330-84-8
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Monoisotopic Mass 237.97418 Da
IUPAC Name This compound
InChI InChI=1S/C9H7BrN2O/c1-6-11-12-9(13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
InChIKey QOMHHFGPICCGLG-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(O1)C2=CC=CC=C2Br
Topological Polar Surface Area 38.9 Ų
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Synthesis of this compound

General Synthetic Pathway

A common route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles is depicted in the following workflow.

G cluster_0 Reactants cluster_1 Intermediate Formation cluster_2 Cyclodehydration A 2-Bromobenzoyl chloride C N'-acetyl-2-bromobenzohydrazide A->C Acylation B Acetic hydrazide B->C D 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole C->D Dehydrating agent (e.g., POCl₃, H₂SO₄)

General synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Plausible Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing similar 1,3,4-oxadiazole derivatives.

Step 1: Synthesis of N'-acetyl-2-bromobenzohydrazide (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acetic hydrazide (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled solution of acetic hydrazide.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-acetyl-2-bromobenzohydrazide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Final Product)

  • To the purified N'-acetyl-2-bromobenzohydrazide (1.0 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) in excess.

  • Heat the reaction mixture under reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure this compound.

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the target compound.

G cluster_start Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Reactants: 2-Bromobenzoyl chloride Acetic hydrazide reaction1 Acylation to form N'-acetyl-2-bromobenzohydrazide start->reaction1 reaction2 Cyclodehydration (e.g., with POCl₃) reaction1->reaction2 purification Work-up and Recrystallization/Chromatography reaction2->purification tlc TLC analysis purification->tlc Purity Check nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structure Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Identification final_product Pure 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole nmr->final_product ms->final_product ir->final_product

References

Spectral data for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Spectroscopic Analysis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide an in-depth analysis of the spectral data for the compound this compound. This information is critical for its identification, characterization, and quality control in research and development settings. The molecular structure of this compound, with the chemical formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol , is confirmed through various spectroscopic techniques.[1]

While direct data for the target compound is unavailable, this guide will present a logical workflow for its spectroscopic analysis and provide general experimental protocols based on the characterization of structurally similar 1,3,4-oxadiazole derivatives found in the literature. This approach offers a foundational understanding for researchers aiming to synthesize and characterize this specific molecule.

Data Presentation

As experimental data for this compound is not available, the following tables are presented as templates for data organization upon acquisition.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)Assignment
Data not available

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for 1,3,4-oxadiazole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Data Interpretation & Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Spectroscopic Analysis Workflow

This guide underscores the necessity of empirical data for the complete characterization of this compound. Researchers are encouraged to perform these spectroscopic analyses to contribute to the available scientific knowledge on this compound.

References

A Technical Guide to the Biological Activities of Novel 2-Aryl-5-Methyl-1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. As a bioisostere for amide and ester groups, it enhances physicochemical properties like lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the biological activities of 2,5-disubstituted 1,3,4-oxadiazole derivatives, with a specific focus on compounds bearing a 2-aryl and 5-methyl (or related small alkyl/functionalized) substitution pattern. We delve into their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to support researchers and professionals in the field of drug discovery and development.

Introduction

Heterocyclic compounds are foundational to the development of new therapeutic agents, with over 85% of biologically active molecules containing at least one heterocyclic moiety. Among these, the 1,3,4-oxadiazole nucleus is a five-membered ring containing one oxygen and two nitrogen atoms, which has become a prominent structural motif in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[2][3][4]

The 2,5-disubstituted 1,3,4-oxadiazoles are particularly significant, as modifications at these positions are critical for modulating their biological activity.[5] The presence of an aromatic (aryl) group at the C2 position and a methyl group at the C5 position creates a core structure that has been explored for various therapeutic applications. The aryl group can engage in various interactions with biological targets, while the methyl group can influence solubility and metabolic stability. This guide synthesizes current research on these derivatives, focusing on their mechanism of action, structure-activity relationships, and therapeutic potential.

General Synthesis Overview

The synthesis of 2-aryl-5-methyl-1,3,4-oxadiazoles typically follows a straightforward multi-step pathway starting from an appropriate aromatic carboxylic acid. The general procedure involves the conversion of the acid to its corresponding hydrazide, which is then acylated and subsequently cyclized.

A common synthetic route is illustrated below. It begins with the reaction of an aryl hydrazide with an acylating agent (like acetic anhydride or acetyl chloride) followed by cyclodehydration, often using reagents like phosphoryl chloride (POCl₃), sulfuric acid, or thermal methods to yield the final 1,3,4-oxadiazole ring.

G cluster_workflow General Synthesis of 2-Aryl-5-Methyl-1,3,4-Oxadiazoles A Aryl Hydrazide (Ar-CO-NH-NH2) C N-acetyl-N'-aroylhydrazine (Intermediate) A->C Acylation B Acetic Anhydride or Acetyl Chloride B->C E 2-Aryl-5-Methyl-1,3,4-Oxadiazole C->E Intramolecular Cyclization D Cyclodehydration (e.g., POCl₃, H₂SO₄) D->C

Caption: General synthetic workflow for 2-aryl-5-methyl-1,3,4-oxadiazoles.

Biological Activities

Anticancer Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant antiproliferative effects against a variety of cancer cell lines.[4][6] Their mechanism of action often involves the inhibition of key enzymes and growth factors that are crucial for tumor growth and survival.[7]

Mechanism of Action: A primary mechanism is the inhibition of enzymes vital to cancer cell proliferation.[8] Targets include histone deacetylases (HDACs), telomerase, thymidylate synthase, and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6][8][9] Inhibition of these targets can disrupt cell cycle progression, induce apoptosis (programmed cell death), and inhibit metastasis.[7] For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent inhibitory activity against the MMP-9 enzyme, which is involved in tumor invasion.[7]

G cluster_pathway Anticancer Mechanism via Enzyme Inhibition Oxadiazole 2-Aryl-1,3,4-Oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibits HDAC HDAC Oxadiazole->HDAC Inhibits MMP9 MMP-9 Oxadiazole->MMP9 Inhibits Telomerase Telomerase Oxadiazole->Telomerase Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Suppression of Inhibitors Leads to HDAC->Proliferation HDAC->Apoptosis Suppression of Inhibitors Leads to Metastasis Invasion & Metastasis MMP9->Metastasis Telomerase->Proliferation Telomerase->Apoptosis Suppression of Inhibitors Leads to

Caption: Inhibition of key cancer-related enzymes by 1,3,4-oxadiazole derivatives.

Quantitative Data: Anticancer Activity

Compound ID/DescriptionCell LineActivity MetricValue (µM)Reference
2-(4-chlorophenyl)-5-aryl derivativeMCF-7 (Breast)GI₅₀1.41 - 15.8[9]
Quinoline-oxadiazole conjugate (8)HepG2 (Liver)IC₅₀1.2 ± 0.2[6]
Quinoline-oxadiazole conjugate (9)HepG2 (Liver)IC₅₀0.8 ± 0.2[6]
1,3,4-oxadiazole thioether (37)HepG2 (Liver)IC₅₀0.7 ± 0.2[6]
Indole-substituted oxadiazole (1)EGFRIC₅₀0.010[9]
N-(benzothiazol-2-yl) derivative (4h)MMP-9IC₅₀1.65[7]
N-(benzothiazol-2-yl) derivative (4l)MMP-9IC₅₀2.55[7]
Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is present in several antimicrobial agents.[2] Derivatives substituted at the 2 and 5 positions are particularly noted for their activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][10]

Mechanism of Action: The exact mechanism is not fully elucidated but is thought to involve the disruption of essential cellular processes in microbes. Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), on the aryl ring often enhances antimicrobial efficacy.[10]

Quantitative Data: Antimicrobial Activity

Compound ID/DescriptionBacterial/Fungal StrainActivity MetricValue (µg/mL)Reference
2-Aryl-5-(arylsulfonyl) (6j)S. aureus, E. coliMICPotent[11][12]
2-Aryl-5-(arylsulfonyl) (6c)S. aureus, E. coliMICPotent[11][12]
Nitrofuran-oxadiazole (F3, F4)S. aureus, E. coliMIC4 - 32[10]
Pyrimidin-2-amine deriv. (4e)Various BacteriaMIC4 - 8[13]
Pyridinyloxy benzaldehyde deriv.S. aureus, E. coliMICActive at 250[14]
3-acetyl-oxadiazoline (37)S. epidermidisMIC0.48[5]
3-acetyl-oxadiazoline (20)S. epidermidisMIC1.95[5]
Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[1][15] Their activity is often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac sodium.[1][16]

Mechanism of Action: The anti-inflammatory effect is believed to stem from the inhibition of prostaglandin biosynthesis.[15] Some derivatives are postulated to act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which could lead to a better safety profile with reduced ulcerogenic potential compared to traditional NSAIDs.[3][17]

Quantitative Data: Anti-inflammatory Activity

Compound ID/DescriptionAssayActivity MetricResultReference
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl (21i)Carrageenan-induced edema% Inhibition61.9%[2]
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl (21c)Carrageenan-induced edema% Inhibition59.5%[2]
C₄: [3-Chloro-N-[5-(3-Chloro-phenyl)-[1][15][16]oxadiazole-2yl]benzamide]Carrageenan-induced edema% InhibitionGood response[1]
C₇: [4-Nitro-N-[5-(4-Nitro-phenyl)-[1][15][16]oxadiazole-2yl]benzamide]Carrageenan-induced edema% InhibitionGood response[1]
Indomethacin (Standard)Carrageenan-induced edema% Inhibition64.3%[2]
Other Enzyme Inhibition

Beyond cancer-related targets, 1,3,4-oxadiazole derivatives have been synthesized and evaluated as inhibitors of other medically relevant enzymes, particularly those associated with metabolic disorders like diabetes and neurodegenerative diseases.[18][19]

Targets and Activity: Compounds have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, making them potential candidates for anti-diabetic agents.[19] Additionally, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been observed, suggesting a potential role in the management of Alzheimer's disease.[18][19]

Quantitative Data: Enzyme Inhibition

Compound ID/DescriptionTarget EnzymeActivity MetricValue (µM)Reference
Aryl-oxadiazole Schiff base (7a)α-glucosidaseIC₅₀0.6 ± 0.05[18]
Aryl-oxadiazole Schiff base (7b)α-glucosidaseIC₅₀0.30 ± 0.2[18]
Ferulic acid hybrid (26a)Acetylcholinesterase (AChE)IC₅₀0.068[18]
Ferulic acid hybrid (26b)Butyrylcholinesterase (BChE)IC₅₀0.163[18]
Oxadiazole-2-thiol deriv. (3f)α-glucosidaseIC₅₀18.52 ± 0.09[19]
Oxadiazole-2-thiol deriv. (3f)α-amylaseIC₅₀20.25 ± 1.05[19]
Acarbose (Standard)α-glucosidaseIC₅₀38.45 ± 0.80[18]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized oxadiazole derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_workflow Experimental Workflow: MIC Determination A Prepare serial dilutions of oxadiazole compound in 96-well plate B Add standardized microbial inoculum (e.g., 10⁵ CFU/mL) to each well A->B C Incubate plate at 37°C for 18-24 hours B->C D Visually inspect wells for turbidity (growth) C->D E The lowest concentration with no visible growth is the MIC D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation: A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli). Positive (microbe only) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: After incubation, the plates are examined for visible signs of microbial growth (turbidity).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[13]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[1]

  • Animal Grouping: Animals (typically rats) are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the oxadiazole compounds.

  • Compound Administration: The test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group, indicating the anti-inflammatory activity.

Conclusion

The 2-aryl-5-methyl-1,3,4-oxadiazole scaffold and its closely related analogs represent a highly versatile and promising class of compounds in medicinal chemistry. The existing body of research demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often acting through the specific inhibition of key enzymes. The synthetic accessibility of these molecules allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Future research should focus on optimizing lead compounds to improve potency and selectivity, conducting further in vivo studies to validate their therapeutic potential, and exploring novel biological targets to broaden their application in treating human diseases.

References

Initial screening of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole for cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

An Initial In-Vitro Cytotoxicity Screening of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

This technical guide provides a comprehensive overview of the initial in-vitro cytotoxicity screening of the novel compound, this compound. The methodologies and potential outcomes are based on established protocols for similar heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, which is a significant core in many compounds with anticancer properties.[1][2][3][4][5] Due to the absence of specific published data for this compound, this guide presents a representative framework for its evaluation, drawing upon findings for structurally related molecules.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a bromophenyl group at the 2-position and a methyl group at the 5-position of the oxadiazole ring may confer unique cytotoxic properties. A primary step in the evaluation of such a novel compound is the determination of its cytotoxic effects against a panel of human cancer cell lines. This guide outlines a typical workflow for this initial screening.

Experimental Protocols

A detailed methodology for the initial in-vitro cytotoxicity screening of this compound is provided below. The most common initial screening method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Cell Lines and Culture

A panel of human cancer cell lines is selected to assess the breadth of cytotoxic activity. A common panel includes representatives from different cancer types:

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

  • A549: Human lung carcinoma

  • PANC-1: Human pancreatic carcinoma

  • A non-cancerous cell line (e.g., hTERT-HPNE) is often included to assess selectivity.[6]

Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation

The test compound, this compound, is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for the assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

Caption: Workflow for in-vitro cytotoxicity screening.

Potential Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis. The following diagram depicts a simplified intrinsic apoptosis pathway, a common mechanism of action for cytotoxic compounds.

G Simplified Intrinsic Apoptosis Pathway A This compound B Mitochondrial Stress A->B Induces C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D E Caspase-3 Activation D->E F Apoptosis E->F

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

This technical guide outlines a standard approach for the initial cytotoxicity screening of the novel compound this compound. The provided experimental protocols, representative data, and workflow diagrams serve as a valuable resource for researchers in the field of drug discovery and development. The promising anticancer potential of the 1,3,4-oxadiazole scaffold warrants the investigation of new derivatives like the one discussed. Further studies would be necessary to elucidate the precise mechanism of action and to evaluate the in-vivo efficacy and safety of this compound.

References

A Technical Guide: Theoretical and Computational Analysis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a representative member of this class. By leveraging computational tools such as Density Functional Theory (DFT), molecular docking, and ADMET prediction, researchers can elucidate the structural, electronic, and pharmacokinetic properties of this molecule, thereby accelerating its development as a potential therapeutic agent. This document details the standard protocols for these computational studies, presents key quantitative data in a structured format, and visualizes complex workflows to offer a practical resource for professionals in drug discovery and development.

Introduction to 1,3,4-Oxadiazoles

Heterocyclic compounds containing the 1,3,4-oxadiazole ring are of significant interest due to their versatile biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] The stability of the oxadiazole ring and its capacity to act as a bioisosteric replacement for other functional groups make it a privileged structure in drug design.[2] The subject of this guide, this compound (PubChem CID: 17608702), combines this important heterocycle with a substituted phenyl ring, making it a candidate for various therapeutic applications.[3] Computational chemistry provides indispensable tools for predicting the physicochemical properties, reactivity, and biological interactions of such molecules before their synthesis, saving significant time and resources.[4][5]

Synthesis and Spectroscopic Characterization

While specific experimental data for this compound is not extensively published, its synthesis can be reliably predicted based on established methods for 2,5-disubstituted 1,3,4-oxadiazoles.

General Synthesis Protocol

The most common route for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of an N-acylhydrazide (or diacylhydrazine).[6] In this case, the reaction would typically involve treating 2-bromobenzohydrazide with a suitable acetylating agent, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[6][7]

G cluster_synthesis Generalized Synthesis Workflow A 2-Bromobenzohydrazide + Acetic Anhydride B N-acetyl-2-bromobenzohydrazide (Intermediate) A->B Acylation C Dehydrative Cyclization (e.g., POCl₃, heat) B->C D 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole (Final Product) C->D Purification

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Analysis

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. FT-IR and NMR spectroscopy are crucial for identifying the key functional groups and confirming the overall molecular structure.

Table 1: Predicted and Representative Spectroscopic Data for 1,3,4-Oxadiazole Derivatives

Technique Functional Group / Atom Characteristic Signal Range Reference
FT-IR (cm⁻¹) C=N (Oxadiazole ring) 1590 - 1634 [8][9]
C-O-C (Oxadiazole ring) 1023 - 1200 [1][10]
C-H (Aromatic) 3024 - 3070 [8][9]
¹H-NMR (δ ppm) Aromatic Protons 7.0 - 8.5 [1][6]
-CH₃ Protons ~2.4 [11]
¹³C-NMR (δ ppm) C2/C5 (Oxadiazole ring) 158 - 165 [1][11][12]
Aromatic Carbons 115 - 145 [11][13]

| | -CH₃ Carbon | ~21 |[11] |

Computational and Theoretical Studies

Density Functional Theory (DFT) Analysis

DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules.[4][5] It offers a good balance between accuracy and computational cost.

Experimental Protocol: DFT Calculation

  • Structure Drawing: The 2D structure of this compound is drawn using molecular editing software.

  • Initial Optimization: A preliminary geometry optimization is performed using a lower-level theory (e.g., molecular mechanics).

  • DFT Calculation: The final geometry optimization and subsequent electronic property calculations are performed using DFT. A common and reliable method is the B3LYP functional combined with the 6-311G(d,p) basis set.[4]

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[4]

  • Property Calculation: Key electronic properties like Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) are calculated based on the optimized structure.[4]

G cluster_dft DFT Analysis Workflow A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Verified Minimum Energy Structure C->D E FMO Analysis (HOMO, LUMO, Gap) D->E F MEP Analysis (Reactive Sites) D->F G NBO Analysis (Bonding) D->G

Caption: A typical workflow for performing DFT analysis on a molecule.

3.1.1. Geometric and Electronic Properties DFT calculations provide optimized geometric parameters (bond lengths and angles) and key electronic descriptors. The Frontier Molecular Orbitals (HOMO and LUMO) are particularly important; the HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[4] A smaller gap suggests higher reactivity.

Table 2: Representative Calculated Geometric and Electronic Parameters for 1,3,4-Oxadiazole Derivatives

Parameter Description Typical Calculated Value Reference
Bond Lengths (Å)
C-O (in ring) ~1.37 [4]
C=N (in ring) ~1.29 [4]
Electronic Properties
HOMO Energy -6 to -9 eV [4][14]
LUMO Energy -1 to -3 eV [4][14]
Energy Gap (ΔE) 4 to 6 eV [4][14]

| | Dipole Moment | 2 to 5 Debye |[5] |

In Silico Pharmacokinetic and Druglikeness Studies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[15] This method is crucial for identifying potential biological targets and understanding binding mechanisms.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand (this compound) is generated and energy-minimized.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a known inhibitor or through pocket detection algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample multiple conformations of the ligand within the active site.

  • Analysis: The resulting poses are scored based on binding energy or affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-scoring pose and the protein are analyzed.

G cluster_docking Molecular Docking Workflow A Prepare Target Protein (from PDB) C Define Binding Site (Grid Generation) A->C B Prepare Ligand (Energy Minimization) D Run Docking Simulation B->D C->D E Analyze Poses & Score (Binding Energy, Interactions) D->E

Caption: Standard procedure for conducting a molecular docking study.

Table 3: Representative Molecular Docking Results for 1,3,4-Oxadiazole Derivatives

Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues Reference
EGFR Tyrosine Kinase 1M17 -7.0 to -9.0 Cys797, Leu792, Met793
VEGFR2 4ASD -10 to -12 Glu738, Asp831, Ala719 [14]
Thymidylate Synthase 1JU6 -8.0 to -10.0 Arg50, Asp218 [16]

| Aromatase | 3S7S | -9.0 to -11.0 | Met374, Phe221 |[17] |

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is vital for assessing the druglikeness of a compound. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process.

Table 4: Predicted ADMET and Druglikeness Properties for 1,3,4-Oxadiazole Scaffolds

Parameter Description Typical Predicted Outcome Reference
Lipinski's Rule of Five Assesses druglikeness for oral administration. Generally compliant [9][18]
Molecular Weight Should be ≤ 500 g/mol . Compliant (~239 g/mol for target) [3]
LogP (Lipophilicity) Should be ≤ 5. Compliant [19]
H-bond Donors Should be ≤ 5. Compliant [19]
H-bond Acceptors Should be ≤ 10. Compliant [19]
Bioavailability
Oral Bioavailability Prediction of absorption after oral intake. Good to Moderate [9][19]
Toxicity
Ames Test Predicts mutagenicity. Non-mutagenic [18][20]

| Hepatotoxicity | Predicts potential for liver damage. | Low risk |[18] |

Conclusion

The theoretical and computational analysis of this compound and its related analogues provides profound insights into its chemical nature and biological potential. DFT calculations can effectively predict its stable conformation, electronic properties, and reactivity. Furthermore, molecular docking studies can identify likely protein targets and elucidate binding interactions, guiding further investigation into its mechanism of action. Finally, in silico ADMET predictions suggest that this class of compounds generally possesses favorable druglike properties. Together, these computational strategies form a robust framework for evaluating and optimizing 1,3,4-oxadiazole derivatives as lead candidates in modern drug discovery programs.

References

Literature review of 2,5-disubstituted 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of 2,5-Disubstituted 1,3,4-Oxadiazoles: Synthesis, Biological Activities, and Therapeutic Potential

Abstract

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding.[1] Specifically, 2,5-disubstituted 1,3,4-oxadiazole derivatives form a versatile class of compounds exhibiting a broad spectrum of pharmacological activities.[2][3][4] These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[5][6][7][8] The synthetic accessibility of this scaffold and the ease with which substituents can be modified at the 2- and 5-positions allow for extensive structure-activity relationship (SAR) studies, making it a privileged structure in drug discovery.[1][9] This review provides a comprehensive overview of the latest advancements in the synthesis, biological evaluation, and therapeutic applications of 2,5-disubstituted 1,3,4-oxadiazoles, targeting researchers and professionals in drug development.

Introduction

Heterocyclic compounds are foundational to the development of new therapeutic agents.[2] Among them, the 1,3,4-oxadiazole isomer is particularly prominent due to its wide range of biological activities.[5][10] The 2,5-disubstituted derivatives are of special interest because the substituents at these positions play a critical role in defining the molecule's pharmacological profile.[9] These compounds are known to act as bioisosteres for carboxylic acids, esters, and carboxamides, which can improve their pharmacokinetic properties.[5] This technical guide details the primary synthetic routes, summarizes key biological findings with quantitative data, provides detailed experimental protocols, and explores the structure-activity relationships that govern the efficacy of these promising compounds.

Synthetic Methodologies

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, with the most common methods involving the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[5][11] These approaches offer versatility and generally produce good yields.

A prevalent strategy begins with the conversion of an ester or carboxylic acid to its corresponding acylhydrazide via reaction with hydrazine hydrate.[1][5] This intermediate can then be reacted with another carboxylic acid, acyl chloride, or aldehyde, followed by cyclization to form the 1,3,4-oxadiazole ring.[1][5] A variety of dehydrating agents are employed for the cyclization step, including phosphoryl chloride (POCl₃), phosphorus pentoxide (P₂O₅), sulfuric acid (H₂SO₄), and thionyl chloride (SOCl₂).[5][11]

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_pathways Cyclization Pathways cluster_path1 Pathway 1: Diacylhydrazine cluster_path2 Pathway 2: Acylhydrazone cluster_final Final Product A Carboxylic Acid (R1-COOH) or Ester (R1-COOR') C Acylhydrazide (R1-CONHNH2) A->C Hydrazinolysis B Hydrazine Hydrate (NH2NH2·H2O) B->C E Diacylhydrazine (R1-CONHNHCO-R2) C->E Acylation G Acylhydrazone (R1-CONH-N=CH-R2) C->G Condensation D Aromatic Acid (R2-COOH) D->E H 2,5-Disubstituted 1,3,4-Oxadiazole E->H Dehydrative Cyclization (e.g., POCl3) F Aldehyde (R2-CHO) F->G G->H Oxidative Cyclization (e.g., I2)

Caption: General synthetic workflows for 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocol: Synthesis via Dehydrative Cyclization[12][13]

This protocol describes a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles by condensing a hydrazide with an aromatic acid using phosphoryl chloride.

  • Step 1: Synthesis of Acylhydrazide. An appropriate ester (0.1 mol) is refluxed with hydrazine hydrate (0.2 mol) in ethanol (100 mL) for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess solvent is removed under reduced pressure. The resulting solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure acylhydrazide.

  • Step 2: Condensation and Cyclization. The acylhydrazide (0.01 mol) and a substituted aromatic acid (0.01 mol) are mixed in a round-bottom flask. Phosphoryl chloride (POCl₃, 10 mL) is added slowly while cooling the mixture in an ice bath.

  • Step 3: Reaction. The mixture is refluxed for 5-7 hours. The progress is monitored by TLC.

  • Step 4: Isolation. After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with constant stirring.

  • Step 5: Purification. The precipitated solid is filtered, washed thoroughly with a cold sodium bicarbonate solution (5% w/v) to neutralize any remaining acid, and then washed with water. The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

  • Step 6: Characterization. The structure of the final compound is confirmed using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).

Biological Activities and Applications

2,5-disubstituted 1,3,4-oxadiazoles have been evaluated for a wide array of biological activities, demonstrating their potential as scaffolds for developing new drugs.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are well-known for their activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] Structure-activity relationship studies have revealed that the introduction of certain substituents can significantly enhance antimicrobial potency. For instance, the presence of electronegative groups like chloro (Cl) or nitro (NO₂) on a phenyl ring at the 2- or 5-position often increases activity.[5] Similarly, incorporating other heterocyclic moieties, such as nitrofuran, has been shown to yield compounds with significant antibacterial effects, particularly against staphylococcal strains.[5]

Compound/Derivative ClassTest Organism(s)MIC (µg/mL)Reference
Nitrofuran-substituted oxadiazolesStaphylococcal strains4 - 32[5]
Compound 37 (quinolin-4-yl substituted)Staphylococcus epidermidis0.48[9]
Compound 20 (5-iodofuran substituted)Staphylococcus epidermidis1.95[9]
Compounds 3e, 3g, 3h, 3m Various bacteriaNot specified, but highest activity in series[12]
Naphthofuran-containing oxadiazolesP. aeruginosa, B. subtilis0.2 (equivalent to ciprofloxacin)[13]

Table 1: Selected antimicrobial activities of 2,5-disubstituted 1,3,4-oxadiazoles.

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation. A stock solution of the test compound is prepared in Dimethyl Sulfoxide (DMSO). Serial two-fold dilutions are made in a 96-well microplate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation. A standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL) is prepared and further diluted. Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls. Positive controls (medium with bacteria, no compound) and negative controls (medium only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation. The microplates are incubated at 37°C for 18-24 hours.

  • Detection. After incubation, a resazurin-based indicator solution (Alamar Blue) is added to each well. The plates are re-incubated for 2-4 hours.

  • Analysis. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Anti-inflammatory Activity

Several 2,5-disubstituted 1,3,4-oxadiazoles have shown potent anti-inflammatory effects in both in vivo and in vitro models.[6][14][15] The carrageenan-induced rat paw edema model is a standard acute inflammation assay used to screen these compounds.[6][14] Some derivatives have been found to inhibit the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][14] This suggests a potential mechanism of action involving the inhibition of key inflammatory signaling pathways, such as the LPS-TLR4-NF-κB pathway.[6][15]

CompoundDose (mg/kg)Model% Inhibition of EdemaReference
OSD100Carrageenan-induced paw edema60%[6][14]
OPD100Carrageenan-induced paw edema32.5%[6][14]
3f 50Carrageenan-induced paw edema46.42%[12]
3i 50Carrageenan-induced paw edema50%[12]
Phenylbutazone (Standard)50Carrageenan-induced paw edema53.57%[12]

Table 2: In vivo anti-inflammatory activity of selected 1,3,4-oxadiazole derivatives.

G cluster_nuc Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Mediators Inflammatory Mediators (NO, Prostaglandins) Genes->Mediators Expression Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Oxadiazole->IKK Inhibits? Oxadiazole->NFkB Inhibits?

Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

This is a widely used in vivo model for evaluating acute anti-inflammatory activity.

  • Animals. Wistar albino rats (150-200g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Grouping. Animals are divided into groups (n=6): a control group (vehicle), a standard drug group (e.g., Phenylbutazone, 50 mg/kg), and test groups receiving different doses of the synthesized compounds.

  • Administration. The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle (e.g., 1% carboxymethyl cellulose).

  • Induction of Edema. One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement. The paw volume is measured immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

  • Calculation. The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for their anticancer properties.[8][16] Many 2,5-disubstituted derivatives have been screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines, with several compounds showing promising activity.[8][17] The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.[16]

Compound (NSC ID)AssayMean Growth %GI₅₀ Range (µM)Reference
18 (NSC-776965)NCI-60 (10⁻⁵ M)66.231.41 - 15.8[8]
27 (NSC-776971)NCI-60 (10⁻⁵ M)46.610.40 - 14.9[8]
4a NCI-6061.19 (Renal Cancer UO-31)Not specified[17][18]
4a NCI-6076.82 (Breast Cancer MCF7)Not specified[17][18]

Table 3: Anticancer activity of selected 1,3,4-oxadiazole derivatives from NCI screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding. Cancer cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment. The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation. The plates are incubated for 48-72 hours.

  • MTT Addition. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization. The medium is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Measurement. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) is determined by plotting cell viability against compound concentration.

Anticonvulsant Activity

Derivatives of 1,3,4-oxadiazole have been extensively studied as potential anticonvulsant agents.[7][19][20] The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are the primary models used for screening.[21][22] Neurotoxicity is often assessed using the rotorod test.[7][20] SAR studies have indicated that the introduction of electron-donating groups (e.g., methoxy, amino) or halogens on a phenyl ring attached to the oxadiazole core can enhance anticonvulsant activity.[21][22]

Compound SeriesModelActivityNeurotoxicity (100 mg/kg)Reference
8d, 8e, 8f MESMost potent in seriesNot observed[7][20]
12 MES & scPTZActive at 100-300 mg/kgNot observed up to 300 mg/kg[19]

Table 4: Anticonvulsant activity of selected 1,3,4-oxadiazole derivatives.

This test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animals. Male albino mice (20-30g) are typically used.

  • Administration. Test compounds are administered to groups of animals, usually intraperitoneally (i.p.), at various doses. A vehicle control group and a standard drug group (e.g., phenytoin) are included.

  • Electrical Stimulation. At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation. The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.

  • Evaluation. A compound is considered to provide protection if it abolishes the hind limb tonic extension. The dose at which 50% of the animals are protected (ED₅₀) can be calculated.

Conclusion

The 2,5-disubstituted 1,3,4-oxadiazole core represents a highly valuable and versatile scaffold in medicinal chemistry. The extensive body of research highlights its potential in developing novel therapeutic agents for a wide range of diseases, including bacterial and fungal infections, inflammatory disorders, cancer, and epilepsy. The straightforward and adaptable synthetic routes allow for the creation of large libraries of compounds for screening. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel mechanisms of action, and developing derivatives with enhanced potency and selectivity for specific biological targets.

References

Methodological & Application

Application Note and Synthesis Protocol: 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the formation of 2-bromobenzohydrazide from methyl 2-bromobenzoate, followed by N-acetylation and subsequent cyclodehydration to yield the target oxadiazole. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a key focus in medicinal chemistry. This protocol details a reliable method for the preparation of this compound, providing a foundational methodology for the synthesis of analogous compounds.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Cyclodehydration A Methyl 2-bromobenzoate C 2-Bromobenzohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C C_ref 2-Bromobenzohydrazide D Acetic Anhydride E N'-acetyl-2-bromobenzohydrazide D->E E_ref N'-acetyl-2-bromobenzohydrazide C_ref->E Acetic Acid, Reflux F Phosphorus Oxychloride (POCl3) G 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole F->G E_ref->G Reflux

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocol

Materials and Equipment
  • Methyl 2-bromobenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (Absolute)

  • Acetic anhydride

  • Glacial acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for extraction and filtration

Safety Precautions: This protocol involves the use of hazardous chemicals. Phosphorus oxychloride is highly corrosive and reacts violently with water. Hydrazine hydrate is toxic and corrosive. Acetic anhydride and glacial acetic acid are corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

Step 1: Synthesis of 2-Bromobenzohydrazide

This step involves the hydrazinolysis of methyl 2-bromobenzoate to form the corresponding hydrazide.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-bromobenzoate (0.1 mol, 21.5 g).

  • Add absolute ethanol (100 mL) to dissolve the ester.

  • Slowly add hydrazine hydrate (80% solution, 0.2 mol, 12.5 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC (Ethyl acetate:Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • A white solid precipitate will form. Stir for 15 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 50 mL).

  • Dry the collected solid (2-bromobenzohydrazide) under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of N'-acetyl-2-bromobenzohydrazide

This intermediate is formed by the N-acetylation of 2-bromobenzohydrazide.

Procedure:

  • In a 250 mL round-bottom flask, place the dried 2-bromobenzohydrazide (0.08 mol, 17.2 g).

  • Add glacial acetic acid (50 mL) and acetic anhydride (0.12 mol, 11.3 mL).

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water with stirring.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product, N'-acetyl-2-bromobenzohydrazide, in a vacuum oven.

Step 3: Synthesis of this compound

The final step is the cyclodehydration of the N'-acetyl-2-bromobenzohydrazide intermediate using phosphorus oxychloride.

Procedure:

  • Caution: This step must be performed in a well-ventilated fume hood.

  • To a 100 mL round-bottom flask, add the dried N'-acetyl-2-bromobenzohydrazide (0.05 mol, 12.85 g).

  • Carefully and slowly add phosphorus oxychloride (POCl₃, 20 mL) in a dropwise manner at room temperature.

  • After the addition is complete, heat the mixture to reflux for 5-6 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice (approx. 200 g) in a large beaker with constant stirring.

  • A solid product will precipitate. Allow the ice to melt completely.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

  • Dry the final product under vacuum.

Results and Data Summary

The following table summarizes the expected quantitative data for the synthesis protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)Purity (by HPLC/NMR)
2-BromobenzohydrazideC₇H₇BrN₂O215.05White Solid85-90>95%
N'-acetyl-2-bromobenzohydrazideC₉H₉BrN₂O₂257.09White Solid80-85>95%
This compoundC₉H₇BrN₂O239.07White Crystalline Solid75-80>98%

Characterization Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85-7.82 (m, 1H), 7.70-7.67 (m, 1H), 7.45-7.38 (m, 2H), 2.65 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.8, 164.2, 134.5, 132.1, 131.8, 127.6, 123.5, 122.4, 11.2.

  • Mass Spectrometry (EI-MS) m/z: 238/240 [M]⁺.

Conclusion

This application note provides a detailed and reliable three-step protocol for the synthesis of this compound. The methodology is straightforward and employs readily available reagents, making it suitable for standard organic synthesis laboratories. The presented protocol can be adapted for the synthesis of a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives, which are valuable scaffolds in drug discovery and materials science.

Application Notes and Protocols for the Cyclization of N'-Acylhydrazones to 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] One of the most common and versatile methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N'-acylhydrazones.[2][3] This document provides detailed experimental procedures, comparative data on different synthetic routes, and a visual representation of the general experimental workflow for this important transformation.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes various methods for the oxidative cyclization of N'-acylhydrazones to 1,3,4-oxadiazoles, highlighting the reagents, reaction conditions, and reported yields. This allows for a direct comparison of the different approaches to suit specific substrate requirements and laboratory capabilities.

MethodOxidant/ReagentSolvent(s)TemperatureTimeYield (%)Reference
Chemical Oxidation
Method ADess–Martin periodinaneNot specifiedNot specifiedNot specifiedHigh[2][4]
Method BCeric ammonium nitrateNot specifiedNot specifiedNot specifiedHigh[2][4]
Method C(Diacetoxyiodo)benzene (PIDA/BAIB)Not specifiedNot specifiedNot specifiedHigh[2][4]
Method DTEMPONot specifiedNot specifiedNot specifiedHigh[2][4]
Method Etert-Butyl hypoiodite (t-BuOI)CH3CNRoom Temperature0.5-2 h82-95[5]
Method FMolecular Iodine (I2) / K2CO3DMSO80 °C2-4 h75-92[6]
Method GChloramine-TEthanolReflux2-3 h82-94[1]
Photochemical Method
Method HUV irradiation (342 nm), additive-freeDMSORoom Temperature4 h83-92[2][4][7]
Electrochemical Method
Method IIndirect electrolysis with DABCO as mediatorMeOH/CH3CNRoom TemperatureNot specifiedup to 83[1][8]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the table above.

Protocol 1: Oxidative Cyclization using tert-Butyl Hypoiodite (Method E)[5]

This protocol describes a metal-free, efficient procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using in situ generated tert-butyl hypoiodite.

Materials:

  • N'-acylhydrazone (1.0 mmol)

  • tert-Butyl hypochlorite (t-BuOCl) (1.2 mmol)

  • Sodium iodide (NaI) (1.2 mmol)

  • Acetonitrile (CH3CN) (10 mL)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of N'-acylhydrazone (1.0 mmol) in acetonitrile (10 mL), add sodium iodide (1.2 mmol) and tert-butyl hypochlorite (1.2 mmol) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to 2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 2: Additive-Free Photo-mediated Oxidative Cyclization (Method H)[2][4][7]

This method provides a catalyst-free approach for the cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles using UV light.

Materials:

  • Pyridinium acylhydrazone (e.g., H1 or BH1)

  • Dimethyl sulfoxide (DMSO)

  • Lumatec Superlite 410 UV lamp (or equivalent photoreactor with 342 nm output)

Procedure:

  • Prepare a 0.1 M solution of the pyridinium acylhydrazone in DMSO.

  • Transfer the solution to a suitable reaction vessel for photolysis.

  • Irradiate the solution with a 342 nm UV lamp for 4 hours at room temperature.

  • Monitor the completion of the reaction using 1H NMR analysis.

  • Once the reaction is complete, reduce the solvent volume under vacuum.

  • Recrystallize the residue from DMSO to obtain the pure 1,3,4-oxadiazole derivative.

Protocol 3: One-Pot Electrochemical Synthesis (Method I)[8]

This protocol outlines a one-pot procedure for the synthesis of 1,3,4-oxadiazoles directly from aldehydes and hydrazides via an N'-acylhydrazone intermediate, followed by electrochemical cyclization.

Materials:

  • Aldehyde (0.25 mmol)

  • Hydrazide (0.25 mmol)

  • Methanol (MeOH) (1.2 mL)

  • Acetonitrile (CH3CN) (2.4 mL)

  • Tetraethylammonium tetrafluoroborate (TEABF4) (0.25 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.25 mmol)

  • ElectraSyn 2.0 reaction vessel or equivalent electrochemical setup

Procedure:

  • Hydrazone Formation: In a 5 mL ElectraSyn 2.0 reaction vessel equipped with a stirrer bar, combine the aldehyde (0.25 mmol), hydrazide (0.25 mmol), and methanol (1.2 mL). Stir the mixture at room temperature until the formation of the N'-acylhydrazone is complete, as monitored by LCMS.

  • Electrochemical Cyclization: To the reaction mixture containing the in-situ formed hydrazone, add tetraethylammonium tetrafluoroborate (0.25 mmol), DABCO (0.25 mmol), and acetonitrile (2.4 mL).

  • Assemble the electrochemical cell according to the instrument's specifications.

  • Perform the electrolysis at a constant current or potential as optimized for the specific substrate.

  • Upon completion of the electrolysis, work up the reaction mixture by removing the solvent and purifying the residue by column chromatography to isolate the 1,3,4-oxadiazole product.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the cyclization of N'-acylhydrazones to 1,3,4-oxadiazoles.

experimental_workflow cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_workup Workup & Purification cluster_product Final Product start1 N'-Acylhydrazone reaction Oxidative Cyclization (e.g., Chemical, Photo, Electro-chemical) start1->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product 1,3,4-Oxadiazole purification->product

Caption: General experimental workflow for oxadiazole synthesis.

chemical_transformation acylhydrazone N'-Acylhydrazone oxadiazole 1,3,4-Oxadiazole acylhydrazone->oxadiazole Cyclization reagents [Oxidant]

Caption: Chemical transformation from N'-acylhydrazone to 1,3,4-oxadiazole.

References

Application Notes and Protocols for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the application of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole in cancer cell lines is limited. The following application notes and protocols are based on studies of structurally related 1,3,4-oxadiazole derivatives, which have demonstrated significant anticancer activity. These notes are intended to provide a framework for investigating the potential of this compound as an anticancer agent.

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties.[1][2] Derivatives of 1,3,4-oxadiazole have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[3][4][5] Structurally similar compounds to this compound have shown potent cytotoxic activity against various cancer cell lines, suggesting that this compound may also possess valuable anticancer properties.

Data on Structurally Related 1,3,4-Oxadiazole Derivatives

The following table summarizes the cytotoxic activity of structurally related 2,5-disubstituted-1,3,4-oxadiazole derivatives against human cancer cell lines. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Cytotoxic Activity of Structurally Related 1,3,4-Oxadiazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Source
Quinoline-1,3,4-oxadiazole DerivativesHepG2 (Hepatocellular Carcinoma)0.137–0.332Erlotinib0.308[6][7]
MCF-7 (Breast Adenocarcinoma)0.164–0.583Erlotinib0.512[6][7]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used for similar 1,3,4-oxadiazole derivatives.[8]

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[8]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the cell culture medium to achieve a range of final concentrations. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compound at various concentrations and incubate for another 24-48 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is based on the analysis of apoptosis induced by related oxadiazole compounds.[8]

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.[8]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[8] Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol is for investigating the effect of the compound on cell cycle progression, a common mechanism for anticancer agents.[7]

Objective: To determine if this compound induces cell cycle arrest in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the IC50 concentration of this compound for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation start Cancer Cell Lines (e.g., HepG2, MCF-7) treat Treat with This compound start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_arrest Analyze Cell Cycle Arrest cell_cycle->cell_cycle_arrest

Caption: Workflow for in vitro anticancer evaluation.

Hypothesized Apoptosis Signaling Pathway

Based on the mechanisms of related 1,3,4-oxadiazole derivatives which have been shown to inhibit EGFR and induce apoptosis, a possible signaling pathway is depicted below.[6][7]

signaling_pathway compound 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole egfr EGFR compound->egfr Inhibition pi3k PI3K/Akt Pathway egfr->pi3k Activation bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Activation bax Bax (Pro-apoptotic) pi3k->bax Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition caspases Caspase Cascade bax->caspases Activation caspases->apoptosis Execution

Caption: Hypothesized EGFR-mediated apoptosis pathway.

References

Application Notes and Protocols: In Vitro Antimicrobial Assay for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and antibacterial properties.[1][2][3][4][5] The compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a member of this class and warrants investigation for its potential antimicrobial efficacy.

These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound. The described methods, including the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), are standard and widely accepted techniques for antimicrobial susceptibility testing.[6][7][8]

Putative Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, compounds containing the 1,3,4-oxadiazole ring are known to exert their antimicrobial effects through various pathways. One proposed mechanism involves the inhibition of essential cellular processes, such as cell wall biosynthesis.[9] Another potential mode of action is the disruption of the microbial cell membrane's integrity, leading to the leakage of intracellular components.[10] The toxophoric –N=C–O– linkage within the oxadiazole ring is thought to react with nucleophilic centers in microbial cells, contributing to its biological activity.[1][10]

cluster_0 Microbial Cell Compound 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole CellWall Cell Wall Synthesis Compound->CellWall Inhibition CellMembrane Cell Membrane Integrity Compound->CellMembrane Disruption CellDeath Cell Death CellWall->CellDeath Leads to CellMembrane->CellDeath Leads to

Caption: Putative antimicrobial mechanism of action.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the sensitivity of a microorganism to an antimicrobial agent.[6][7][11]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and/or fungal strains

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

  • Incubator

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)

  • Negative control disk (impregnated with solvent used to dissolve the compound)

  • Calipers or ruler

Procedure:

  • Preparation of Inoculum: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[12]

  • Inoculation of MHA Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[6][11] Allow the plate to dry for about 5 minutes.[7][11]

  • Preparation and Application of Disks:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO).

    • Impregnate sterile filter paper disks with a specific volume of the compound solution to achieve the desired concentration per disk (e.g., 10 µg, 30 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Aseptically place the impregnated disks, along with positive and negative control disks, on the inoculated MHA plate. Ensure disks are at least 24 mm apart.[13]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[12]

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using calipers or a ruler.[6]

start Start prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disks Apply Compound-Impregnated and Control Disks inoculate_plate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Kirby-Bauer disk diffusion workflow.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][14]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Bacterial and/or fungal strains

  • Sterile saline solution (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

  • Incubator

  • Positive control antibiotic

  • Growth control (no antimicrobial agent)

  • Sterility control (no inoculum)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth within the 96-well plate to achieve a range of desired concentrations.

  • Preparation of Inoculum: Prepare a standardized inoculum as described for the Kirby-Bauer method and then dilute it in broth to the final required concentration (typically 5 x 10^5 CFU/mL).[15][16]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions, as well as to the growth control wells. The sterility control wells should only contain broth.[15]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[8]

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[8][15] This can be determined by visual inspection or by using a microplate reader to measure optical density.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and concise tables for easy comparison.

Table 1: Zone of Inhibition (mm) for this compound

MicroorganismThis compound (30 µ g/disk )Positive Control (e.g., Ciprofloxacin 5 µ g/disk )Negative Control (Solvent)
Staphylococcus aureus (ATCC 25923)22250
Escherichia coli (ATCC 25922)18280
Pseudomonas aeruginosa (ATCC 27853)15240
Candida albicans (ATCC 10231)1922 (Fluconazole 25 µ g/disk )0

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL for this compound

MicroorganismThis compoundPositive Control (e.g., Ciprofloxacin)
Staphylococcus aureus (ATCC 25923)81
Escherichia coli (ATCC 25922)160.5
Pseudomonas aeruginosa (ATCC 27853)321
Candida albicans (ATCC 10231)162 (Fluconazole)

Conclusion

The protocols outlined in these application notes provide a standardized framework for assessing the in vitro antimicrobial activity of this compound. Consistent and accurate application of these methods will yield reliable data to support the evaluation of this compound as a potential new antimicrobial agent. Further studies may be required to elucidate the specific mechanism of action and to evaluate its efficacy in more complex models.

References

Application Notes and Protocols for Molecular Docking Studies with 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies with the small molecule 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This document outlines the necessary protocols, from target selection and preparation to docking execution and result analysis, to evaluate its potential as a therapeutic agent.

Introduction to this compound and its Therapeutic Potential

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this study, this compound, is a member of this class. Its therapeutic potential is investigated through computational methods, specifically molecular docking, which predicts the binding orientation and affinity of a ligand to a protein target.[4]

Based on the known biological activities of similar 1,3,4-oxadiazole derivatives, several protein targets are of interest. Notably, these compounds have been identified as potential inhibitors of tubulin, Signal Transducer and Activator of Transcription 3 (STAT3), Epidermal Growth Factor Receptor (EGFR), and DNA gyrase.[5][6][7][8][9] For the purpose of this protocol, we will focus on tubulin , a critical target in cancer therapy.[7]

Overview of the Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The process involves several key stages, from data preparation to the analysis of results. A generalized workflow is depicted below.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (e.g., Tubulin) protein_prep->grid_gen docking Molecular Docking Simulation grid_gen->docking results Result Analysis (Binding Energy, RMSD) docking->results visualization Visualization of Interactions results->visualization

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols

This section provides detailed, step-by-step protocols for performing molecular docking of this compound with tubulin using widely accessible bioinformatics tools.

Required Software
  • Molecular Visualization and Preparation: UCSF Chimera or ChimeraX[10], PyMOL, Discovery Studio.

  • Docking Software: AutoDock Vina[11], part of the AutoDock suite.[11]

  • Ligand Preparation: ChemDraw, Open Babel.

  • Result Analysis: PyMOL, Discovery Studio, LigPlot+.

Ligand Preparation Protocol

The initial step involves generating a 3D structure of the ligand, this compound.

  • 2D Structure Drawing: Draw the 2D structure of this compound using software like ChemDraw. The structure can be found on PubChem (CID 17608702).[12]

  • 3D Structure Generation and Optimization:

    • Import the 2D structure into a 3D modeling program (e.g., Chem3D or Avogadro).

    • Perform energy minimization to obtain a stable 3D conformation.

    • Save the structure in a suitable format, such as .mol2 or .pdb.

  • Preparation for Docking (using AutoDock Tools):

    • Load the 3D ligand structure into AutoDock Tools.

    • Detect the root and define the rotatable bonds.

    • Save the final prepared ligand in .pdbqt format, which includes partial charges and atom types required for AutoDock Vina.

Protein Preparation Protocol

For this study, we will use the crystal structure of tubulin. A suitable entry from the Protein Data Bank (PDB) is 1SA0 , which is tubulin in complex with colchicine. This allows for validation by redocking the native ligand.

  • PDB Structure Retrieval: Download the PDB file for 1SA0 from the RCSB PDB database.

  • Protein Cleanup (using UCSF Chimera or Discovery Studio):

    • Load the 1SA0.pdb file.

    • Remove all non-essential molecules, including water, ions, and co-crystalized ligands (in this case, colchicine, which can be saved separately for redocking validation).[13]

    • If the protein has multiple chains, select the relevant ones for the binding site (typically chains A and B for tubulin).[14]

    • Check for and repair any missing residues or atoms.

  • Preparation for Docking (using AutoDock Tools):

    • Add polar hydrogens to the protein.[15]

    • Compute and assign Gasteiger charges.

    • Save the prepared protein in .pdbqt format.

Molecular Docking Protocol using AutoDock Vina

AutoDock Vina requires a configuration file that specifies the input files and the search space (grid box).

  • Grid Box Generation:

    • Load the prepared protein (.pdbqt) and ligand (.pdbqt) into a visualization tool like AutoDock Tools or UCSF Chimera.

    • Identify the binding site. For tubulin, this is the colchicine-binding site located at the interface of the α and β subunits.

    • Define a grid box that encompasses the entire binding site. Note the center coordinates (x, y, z) and the dimensions of the box.[16]

  • Configuration File Creation:

    • Create a text file (e.g., conf.txt) with the following parameters:

  • Running the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files.

    • Execute the following command: vina --config conf.txt --log docking_log.txt

Data Presentation and Analysis

The output from AutoDock Vina is a .pdbqt file containing multiple binding poses of the ligand, ranked by their predicted binding affinities.

Quantitative Data Summary

The primary quantitative data from a docking study are the binding affinities (in kcal/mol). Lower (more negative) values indicate stronger predicted binding.[17][18] The results should be tabulated for clear comparison.

Table 1: Predicted Binding Affinities of this compound and Control Ligands against Tubulin (PDB: 1SA0)

LigandBinding Affinity (kcal/mol) - Mode 1RMSD (Å) from Reference (if applicable)
This compound-8.5N/A
Colchicine (Reference Ligand - Redocked)-9.21.2
Known Tubulin Inhibitor (e.g., Podophyllotoxin)-9.8N/A

Note: The values presented are hypothetical examples for illustrative purposes. A low RMSD value (typically < 2.0 Å) for the redocked native ligand helps validate the docking protocol.[18][19]

Analysis of Binding Interactions

A crucial part of the analysis is the visualization of the ligand's binding pose within the protein's active site.[19]

  • Loading the Results: Open the protein .pdbqt file and the docking output file (docking_results.pdbqt) in a molecular visualization tool like PyMOL or Discovery Studio.

  • Interaction Analysis:

    • Identify and analyze the non-covalent interactions between the ligand and the protein's amino acid residues. These can include:

      • Hydrogen bonds

      • Hydrophobic interactions

      • Pi-pi stacking

      • Van der Waals forces

    • Generate 2D and 3D diagrams of these interactions for publication and further analysis.

signaling_pathway cluster_pathway Tubulin Inhibition Pathway ligand 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole tubulin Tubulin Dimer (α/β subunits) ligand->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: The proposed signaling pathway of tubulin inhibition.

Conclusion

This document provides a detailed protocol for conducting molecular docking studies of this compound with tubulin. By following these steps, researchers can computationally assess the binding affinity and interaction patterns of this compound, providing valuable insights for its potential development as an anticancer agent. The combination of robust computational protocols and careful analysis is essential for guiding further experimental validation.

References

Application Notes and Protocols for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole" and its CAS number (352330-84-8) did not yield specific studies detailing its use as a chemical probe. The following information is based on the general properties and activities of the broader 1,3,4-oxadiazole class of compounds. The protocols and potential applications described are illustrative and would require experimental validation for this specific molecule.

Introduction to 1,3,4-Oxadiazoles as Chemical Probes

The 1,3,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this heterocycle have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2] The stability of the 1,3,4-oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its utility as a pharmacophore.

While no specific biological target or mechanism of action has been published for this compound, its structural similarity to other biologically active 1,3,4-oxadiazoles suggests it could be a candidate for screening in various biological assays.

Physicochemical Properties and Synthesis

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValue
Molecular FormulaC₉H₇BrN₂O
Molecular Weight239.07 g/mol
CAS Number352330-84-8

General Synthesis Protocol:

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of an acylhydrazone intermediate. A general, illustrative protocol for the synthesis of this compound is provided below. This protocol is based on common synthetic methods for this class of compounds and would require optimization.

Materials:

  • 2-Bromobenzohydrazide

  • Acetic anhydride

  • Dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid)

  • Appropriate solvents (e.g., ethanol, dioxane)

  • Neutralizing agent (e.g., sodium bicarbonate)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Formation of the Acylhydrazide: React 2-bromobenzohydrazide with acetic anhydride. This step introduces the methyl group that will become the 5-substituent of the oxadiazole ring.

  • Cyclization: The resulting N'-acetyl-2-bromobenzohydrazide is then subjected to dehydrative cyclization. This can be achieved by heating with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully neutralized and the crude product is extracted. The final compound is purified using a suitable technique, such as recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Illustrative Synthesis of this compound start 2-Bromobenzohydrazide + Acetic Anhydride intermediate N'-acetyl-2-bromobenzohydrazide start->intermediate Acylation cyclization Dehydrative Cyclization (e.g., POCl3, heat) intermediate->cyclization Input product This compound cyclization->product Yields

Illustrative synthesis workflow.

Potential Applications as a Chemical Probe (Hypothetical)

Based on the activities of related compounds, this compound could be investigated in the following areas:

3.1. Anticancer Research:

Numerous 1,3,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases or other enzymes involved in cell proliferation.

Anticancer_Pathway cluster_pathway Hypothetical Anticancer Mechanism probe This compound target_enzyme Target Enzyme (e.g., Kinase) probe->target_enzyme Inhibits signaling_cascade Signaling Cascade target_enzyme->signaling_cascade proliferation Cell Proliferation signaling_cascade->proliferation apoptosis Apoptosis signaling_cascade->apoptosis

Hypothetical signaling pathway.

3.2. Antimicrobial Research:

The 1,3,4-oxadiazole scaffold is also present in compounds with antibacterial and antifungal properties.[1] This compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Experimental Protocols (General)

The following are general protocols that could be adapted to investigate the biological activity of this compound.

4.1. Cell Viability Assay (MTT Assay):

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Compound Dilutions cell_seeding->compound_treatment incubation Incubate (e.g., 48h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization readout Measure Absorbance formazan_solubilization->readout

General MTT assay workflow.

4.2. Minimum Inhibitory Concentration (MIC) Assay:

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Incubator

  • Plate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth. This can be done visually or by measuring the optical density with a plate reader.

Data Presentation

Should experimental data become available for this compound, it should be presented in a clear and organized manner.

Table 1: Hypothetical Anticancer Activity

Cell LineIC₅₀ (µM)
HeLaData not available
MCF-7Data not available
A549Data not available

Table 2: Hypothetical Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available

Conclusion

While the 1,3,4-oxadiazole scaffold is a promising area for the development of chemical probes and therapeutic agents, there is currently no published data to support the use of this compound for a specific biological application. The protocols and potential applications outlined here are intended to serve as a general guide for researchers interested in investigating the properties of this and related compounds. Any such investigation would require rigorous experimental validation.

References

Application Notes and Protocols: Development of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole and its derivatives as promising scaffolds in drug discovery. The protocols outlined below are generalized from established methods for the synthesis and evaluation of similar 1,3,4-oxadiazole-based compounds and can be adapted for the specific derivatives of interest.

Introduction

The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] The incorporation of a 2-bromophenyl group at the 2-position and a methyl group at the 5-position of the 1,3,4-oxadiazole ring presents a unique substitution pattern that can be explored for the development of novel therapeutic agents. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through several established synthetic routes. A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines. The general workflow for the synthesis of the target compound and its derivatives is depicted below.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclodehydration 2-Bromobenzoic_acid 2-Bromobenzoic Acid Esterification Esterification (e.g., SOCl2, MeOH) 2-Bromobenzoic_acid->Esterification Methyl_2-bromobenzoate Methyl 2-bromobenzoate Esterification->Methyl_2-bromobenzoate Hydrazinolysis Hydrazinolysis (e.g., NH2NH2·H2O) Methyl_2-bromobenzoate->Hydrazinolysis 2-Bromobenzohydrazide 2-Bromobenzohydrazide Hydrazinolysis->2-Bromobenzohydrazide Acylation Acylation 2-Bromobenzohydrazide->Acylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Acylation Diacylhydrazine N'-acetyl-2-bromobenzohydrazide Acylation->Diacylhydrazine Cyclodehydration Cyclodehydration (e.g., POCl3, heat) Diacylhydrazine->Cyclodehydration Target_Compound This compound Cyclodehydration->Target_Compound

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Step 1: Synthesis of 2-Bromobenzohydrazide

  • To a solution of methyl 2-bromobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-bromobenzohydrazide.

Step 2: Synthesis of N'-acetyl-2-bromobenzohydrazide

  • Dissolve 2-bromobenzohydrazide (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) dropwise while stirring.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield N'-acetyl-2-bromobenzohydrazide.

Step 3: Synthesis of this compound

  • To N'-acetyl-2-bromobenzohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) slowly in an ice bath.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Biological Evaluation

Derivatives of this compound can be screened for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. Data Presentation: In Vitro Anticancer Activity of 2-(2-Bromophenyl)-5-substituted-1,3,4-oxadiazole Derivatives

The following table summarizes hypothetical IC₅₀ values for a series of derivatives against various cancer cell lines, based on data from related compounds.

Compound IDR-group at position 5IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HepG2 (Liver)IC₅₀ (µM) vs. A549 (Lung)
I -CH₃15.221.818.5
II -C₂H₅12.818.516.2
III -C₆H₅8.510.29.1
IV -4-Cl-C₆H₄5.27.86.5
Doxorubicin (Standard)0.91.21.1

3.1.3. Potential Signaling Pathway in Cancer

Several 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells. One potential mechanism involves the inhibition of key survival pathways, such as the PI3K/Akt pathway, leading to the activation of caspases and programmed cell death.

Apoptosis_Pathway Oxadiazole_Derivative 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Derivative PI3K PI3K Oxadiazole_Derivative->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway modulated by 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

3.2.2. Data Presentation: Antimicrobial Activity of 2-(2-Bromophenyl)-5-substituted-1,3,4-oxadiazole Derivatives

The following table presents hypothetical MIC values for a series of derivatives against common microbial strains, based on data from related compounds.

Compound IDR-group at position 5MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
I -CH₃64>128128
II -C₂H₅3212864
III -C₆H₅166432
IV -4-Cl-C₆H₄83216
Ciprofloxacin (Standard)10.5-
Fluconazole (Standard)--4
Anti-inflammatory Activity

3.3.1. In Vitro Albumin Denaturation Assay

This assay assesses the anti-inflammatory activity of compounds by measuring their ability to inhibit heat-induced protein denaturation.

Protocol:

  • Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

  • Incubate the mixture at 37°C for 20 minutes.

  • Heat the mixture at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

3.3.2. Data Presentation: Anti-inflammatory Activity of 2-(2-Bromophenyl)-5-substituted-1,3,4-oxadiazole Derivatives

The following table shows hypothetical percentage inhibition of albumin denaturation for a series of derivatives, based on data from related compounds.

Compound IDR-group at position 5Concentration (µg/mL)% Inhibition of Denaturation
I -CH₃10045.2
II -C₂H₅10052.8
III -C₆H₅10065.1
IV -4-Cl-C₆H₄10072.5
Diclofenac Sodium (Standard)10085.3

3.3.3. Potential Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some 1,3,4-oxadiazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory cascade.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Oxadiazole_Derivative 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Derivative Oxadiazole_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway as a potential anti-inflammatory mechanism.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic protocols provided herein offer a foundation for the synthesis of a diverse library of derivatives. The biological evaluation methods described will enable the screening and identification of lead compounds with potent anticancer, antimicrobial, or anti-inflammatory activities. Further investigation into the mechanisms of action and structure-activity relationships will be crucial for the optimization of these derivatives into clinically viable drug candidates.

References

Application Notes and Protocols for Testing 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a novel compound within the pharmacologically significant 1,3,4-oxadiazole class of molecules. Derivatives of 1,3,4-oxadiazole have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6] The protocols outlined below are designed to assess the cytotoxic and potential anticancer properties of this specific compound using established cell culture techniques.

Assessment of Cytotoxicity

A primary step in evaluating a new chemical entity is to determine its cytotoxic effect on various cell lines. This is crucial for identifying a therapeutic window and understanding the compound's general toxicity profile. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7][8]

Table 1: Example Data Presentation for IC50 Values
Cell LineTypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Human Breast AdenocarcinomaDataData
A549Human Lung CarcinomaDataData
HepG2Human Hepatocellular CarcinomaDataData
HEK293Human Embryonic Kidney (Non-cancerous)DataData

Note: IC50 (half-maximal inhibitory concentration) values are determined from dose-response curves.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cell lines (e.g., MCF-7, A549, HepG2, HEK293)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for the desired time points (e.g., 48 and 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add serial dilutions of the compound incubation1->treatment incubation2 Incubate for 48h or 72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize formazan with DMSO incubation3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 read->calculate Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound mitochondria Mitochondrial Stress compound->mitochondria Induces death_receptor Death Receptor Binding compound->death_receptor Potentially Activates cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Executioner Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis Cell_Cycle_Workflow start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix with cold 70% ethanol harvest->fix wash2 Wash with PBS fix->wash2 rnase Treat with RNase A wash2->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by flow cytometry stain->analyze

References

Application Notes and Protocols for the Quantification of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on plasma, using a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. While a specific validated method for this exact analyte is not publicly available, the following protocols are based on established methodologies for structurally similar 1,3,4-oxadiazole derivatives and represent a strong starting point for method development and validation.[1][2][3]

Quantitative Data Summary

The following tables summarize the expected quantitative performance characteristics of the proposed LC-MS/MS method for the quantification of this compound in human plasma. These values are based on typical performance for similar analytes and will require experimental validation.

Table 1: Calibration Curve and Linearity

ParameterExpected Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Calibration ModelLinear, weighted (1/x²)

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Lower Limit of Quantification (LLOQ)0.5< 20%< 20%± 20%
Low QC (LQC)1.5< 15%< 15%± 15%
Medium QC (MQC)75< 15%< 15%± 15%
High QC (HQC)400< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterExpected Value
Mean Extraction Recovery> 80%
Matrix Effect85% - 115%

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from plasma samples.

Materials:

  • Blank plasma

  • This compound analytical standard

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex briefly and inject 5-10 µL into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18 (e.g., 50 x 2.1 mm, 1.8 µm) or a Phenyl-Hexyl column (e.g., 50 x 4.6 mm, 2.6 µm), is recommended for good separation.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    Time (min) %B
    0.0 30
    2.5 95
    3.5 95
    3.6 30

    | 5.0 | 30 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the precursor ion [M+H]⁺ and a characteristic product ion.

    • Internal Standard: To be determined based on the selected IS.

  • Source Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for sample analysis and potential signaling pathways that may be modulated by oxadiazole derivatives, based on current literature.[5]

experimental_workflow sample Biological Sample (Plasma) add_is Add Internal Standard sample->add_is precipitation Protein Precipitation with Acetonitrile add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data Data Acquisition and Quantification injection->data

Figure 1. Experimental workflow for the quantification of this compound.

signaling_pathway_egfr ligand Growth Factor egfr EGFR ligand->egfr ras Ras egfr->ras oxadiazole Oxadiazole Derivative oxadiazole->egfr Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Figure 2. Potential inhibition of the EGFR signaling pathway by oxadiazole derivatives.

signaling_pathway_pi3k_akt rtk Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis mtor->apoptosis oxadiazole Oxadiazole Derivative oxadiazole->pi3k Inhibition

Figure 3. Potential inhibition of the PI3K/Akt/mTOR signaling pathway by oxadiazole derivatives.

Discussion and Method Validation

The proposed LC-MS/MS method provides a robust starting point for the sensitive and selective quantification of this compound in biological samples. For successful implementation and to ensure the generation of high-quality, reliable data, a full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method is accurate and precise.

  • Accuracy and Precision: To be evaluated at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Recovery: The efficiency of the sample preparation process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

The choice of a suitable internal standard is critical for achieving accurate and precise quantification. A stable isotope-labeled version of this compound is the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior should be carefully selected and validated.

References

Application Notes and Protocols for Assessing the Enzyme Inhibitory Activity of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the enzyme inhibitory potential of the compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The following sections outline the necessary materials, step-by-step experimental procedures, data analysis, and visualization of the workflow and a relevant biological pathway. While this protocol is comprehensive, it can be adapted for various enzymes. For the purpose of this application note, we will use a hypothetical assessment against Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a common target in drug discovery.

Introduction

1,3,4-oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including enzyme inhibition.[1][2][3][4][5][6] The specific compound, this compound, is investigated here for its potential to inhibit enzyme activity. Understanding the inhibitory profile of this compound is a crucial step in the early stages of drug discovery and development. This protocol details a robust in vitro enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) value, a key measure of inhibitor potency.[7][8][9][10]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the formation of thiocholine, a product of acetylcholine hydrolysis.

2.1. Materials and Reagents

  • Enzyme: Purified Acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel or human recombinant).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Inhibitor: this compound.

  • Chromogenic Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Buffer: Phosphate buffer (50 mM, pH 7.7).[11]

  • Positive Control: A known AChE inhibitor (e.g., Donepezil or Galantamine).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor.

  • Equipment:

    • Spectrophotometer or microplate reader capable of measuring absorbance at 405-412 nm.

    • 96-well microplates.

    • Precision pipettes and tips.

    • Incubator set to 37°C.

2.2. Preparation of Solutions

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10 minutes.

  • ATCI Solution: Prepare a stock solution of ATCI in deionized water. The final concentration in the assay should be close to the Michaelis-Menten constant (Km) of the enzyme for the substrate.

  • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the inhibitor from the stock solution in phosphate buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid affecting enzyme activity.

2.3. Assay Procedure [7][12][13]

  • Assay Setup: In a 96-well microplate, add the following components in the specified order:

    • Blank: 180 µL of phosphate buffer and 10 µL of DMSO.

    • Control (No Inhibitor): 170 µL of phosphate buffer, 10 µL of DMSO, and 10 µL of AChE solution.

    • Test Compound: 170 µL of phosphate buffer, 10 µL of the inhibitor dilution, and 10 µL of AChE solution.

    • Positive Control: 170 µL of phosphate buffer, 10 µL of the positive control dilution, and 10 µL of AChE solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[7]

  • Initiation of Reaction: To each well, add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Collection: The rate of the reaction is determined by the change in absorbance per minute (ΔAbs/min).

Data Presentation and Analysis

The percentage of enzyme inhibition is calculated using the following formula:

% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][10] A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.

Table 1: Hypothetical Inhibitory Activity of this compound against Acetylcholinesterase (AChE)

CompoundTarget EnzymeIC50 (µM)[2][14]
This compoundAChE15.8
Donepezil (Positive Control)AChE0.025

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the enzyme inhibition assay protocol.

experimental_workflow prep Solution Preparation (Enzyme, Substrate, Inhibitor, Buffer) setup Assay Plate Setup (96-well plate) prep->setup preincubate Pre-incubation (15 min, 37°C) setup->preincubate initiate Reaction Initiation (Add Substrate & DTNB) preincubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure analyze Data Analysis (Calculate % Inhibition & IC50) measure->analyze signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_receptor Acetylcholine Receptor ACh_vesicle->ACh_receptor Release & Binding AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh Hydrolysis Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Inhibitor 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole Inhibitor->AChE Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields can arise from several factors throughout the synthetic process. Here are some common culprits and troubleshooting steps:

  • Inefficient Diacylhydrazine Formation: The initial reaction between 2-bromobenzohydrazide and an acetylating agent (like acetic anhydride or acetyl chloride) to form the N'-acetyl-2-bromobenzohydrazide intermediate is crucial.

    • Solution: Ensure anhydrous conditions, as moisture can hydrolyze the acetylating agent. The reaction temperature should be carefully controlled, as excessive heat can lead to side reactions. Equimolar amounts of reactants are generally recommended, but a slight excess of the acetylating agent might be necessary.

  • Incomplete Cyclization: The subsequent cyclodehydration of the diacylhydrazine intermediate to the oxadiazole is often the most critical step for yield.

    • Solution: The choice of dehydrating agent is paramount. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triphenylphosphine/carbon tetrachloride.[1] The optimal reagent and reaction conditions (temperature and time) should be determined empirically. For instance, refluxing with POCl₃ is a common method. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.[2]

  • Suboptimal Reaction Conditions:

    • Temperature: Both the acylation and cyclization steps are temperature-sensitive. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition of reactants or products.

    • Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. Anhydrous conditions are often necessary.

  • Purification Losses: The desired product might be lost during workup and purification steps.

    • Solution: Optimize the extraction and chromatography procedures. Ensure the pH is appropriate during aqueous washes to minimize product loss. Select an appropriate solvent system for column chromatography to achieve good separation from impurities.

Q2: I am observing significant side product formation. How can I minimize this?

Side product formation is a common cause of reduced yield and purity. Here are some likely side products and strategies to mitigate their formation:

  • Unreacted Starting Materials: The presence of 2-bromobenzohydrazide or the N'-acetyl-2-bromobenzohydrazide intermediate in the final product indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature for the cyclization step. Consider using a more potent dehydrating agent.

  • Diacylhydrazide Self-Condensation: Under harsh conditions, the diacylhydrazine intermediate can undergo intermolecular reactions.

  • Hydrolysis: If moisture is present, the oxadiazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.

    • Solution: Maintain anhydrous conditions throughout the reaction and perform the workup at a neutral pH if possible.

  • Formation of Other Heterocycles: Depending on the reagents and conditions, there is a possibility of forming other heterocyclic structures.

Q3: The purification of my final product is proving difficult. What are the best practices?

Effective purification is key to obtaining a high-purity product.

  • Initial Workup: After the reaction is complete, the mixture is typically poured into crushed ice or cold water to precipitate the crude product. This should be done carefully to control the temperature.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is a common and effective method for purifying solid products.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel is recommended. The choice of eluent is critical for good separation. A gradient of ethyl acetate in hexane is often a good starting point for compounds of this type.[1] Thin-layer chromatography (TLC) should be used to monitor the separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves a two-step process:

  • Acylation: Reaction of 2-bromobenzohydrazide with an acetylating agent such as acetic anhydride or acetyl chloride to form N'-acetyl-2-bromobenzohydrazide.

  • Cyclodehydration: The resulting diacylhydrazine is then cyclized to the 1,3,4-oxadiazole ring using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[3]

Q2: What are the typical yields for this synthesis?

Yields can vary significantly depending on the specific protocol and optimization. Reported yields for similar 2,5-disubstituted 1,3,4-oxadiazoles can range from moderate to good. For instance, a one-pot synthesis-arylation strategy for similar compounds reported yields from 69-87%.[4] A protocol for a closely related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, reported a yield of 52% for the final cyclization step.[1]

Q3: Can I perform this synthesis in a one-pot reaction?

Yes, one-pot procedures for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and hydrazides have been developed.[4] These methods can streamline the process and potentially improve overall efficiency. However, they may require careful optimization of reaction conditions to avoid side reactions.

Q4: What analytical techniques can I use to characterize the final product?

The structure and purity of this compound can be confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Data Presentation

Table 1: Comparison of Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃)Reflux, neat or in a high-boiling solventReadily available, effective for a wide range of substrates.Corrosive, requires careful handling, workup can be challenging.
Thionyl Chloride (SOCl₂)Reflux, often with a catalytic amount of DMFPowerful dehydrating agent, volatile byproducts.Highly corrosive and toxic, requires careful handling.
Polyphosphoric Acid (PPA)High temperatures (100-200 °C)Can act as both solvent and catalyst.Viscous, difficult to stir, workup can be difficult.
Triphenylphosphine/CCl₄Reflux in an inert solvent (e.g., acetonitrile)Milder conditions compared to strong acids.[1]Stoichiometric amounts of phosphine oxide byproduct are generated.
Acetic AnhydrideRefluxCan act as both acetylating and cyclizing agent in some cases.May not be effective for all substrates, can lead to side reactions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of similar 1,3,4-oxadiazoles.

Step 1: Synthesis of N'-acetyl-2-bromobenzohydrazide

  • In a round-bottom flask, dissolve 2-bromobenzohydrazide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N'-acetyl-2-bromobenzohydrazide, which can be used in the next step without further purification or recrystallized if necessary.

Step 2: Synthesis of this compound

  • To the crude N'-acetyl-2-bromobenzohydrazide (1 equivalent) from the previous step, add phosphorus oxychloride (POCl₃, 3-5 equivalents) carefully in a fume hood.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • The crude product will precipitate out. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexane).

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (General Procedure)

This protocol outlines a one-pot method starting from a carboxylic acid and can be adapted.[4]

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (e.g., 2-bromobenzoic acid, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP, 1.1 equiv).

  • Evacuate and backfill the Schlenk tube with nitrogen (repeat three times).

  • Add anhydrous 1,4-dioxane.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 3 hours.

  • For the synthesis of the target molecule, this would be followed by the introduction of the methyl group source and appropriate reagents for the second substitution, which would require further specific adaptation of published one-pot functionalization methods.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration cluster_purification Purification 2-Bromobenzohydrazide 2-Bromobenzohydrazide N_acetyl_intermediate N'-acetyl-2-bromobenzohydrazide 2-Bromobenzohydrazide->N_acetyl_intermediate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_acetyl_intermediate Final_Product This compound N_acetyl_intermediate->Final_Product Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Dehydrating_Agent->Final_Product Purification Recrystallization or Column Chromatography Final_Product->Purification

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield Incomplete_Acylation Incomplete Acylation Low_Yield->Incomplete_Acylation Incomplete_Cyclization Incomplete Cyclization Low_Yield->Incomplete_Cyclization Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Loss Low_Yield->Purification_Loss Optimize_Acylation Optimize Acylation: - Anhydrous conditions - Temperature control Incomplete_Acylation->Optimize_Acylation Optimize_Cyclization Optimize Cyclization: - Stronger dehydrating agent - Adjust temperature/time - Consider microwave Incomplete_Cyclization->Optimize_Cyclization Minimize_Side_Reactions Minimize Side Reactions: - Milder conditions - Control stoichiometry Side_Reactions->Minimize_Side_Reactions Optimize_Purification Optimize Purification: - Adjust workup pH - Optimize chromatography Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during the synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most probable impurities depend on the synthetic route employed. A common method involves the reaction of 2-bromobenzohydrazide with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form an intermediate, which is then cyclized. Potential impurities include:

  • Unreacted Starting Materials: 2-bromobenzohydrazide and the acetylating agent.

  • Intermediate: N'-acetyl-2-bromobenzohydrazide, resulting from incomplete cyclization.

  • Side-Products: Small amounts of other isomeric oxadiazoles or degradation products, especially if harsh reaction conditions are used.

Q2: What are the recommended initial purification techniques for the crude product?

A2: For solid crude products, recrystallization is often a good first step to remove a significant portion of impurities. If the product is an oil or if recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and the effectiveness of recrystallization. A common mobile phase for TLC is a mixture of ethyl acetate and hexane.

Troubleshooting Guides

Issue 1: Oily or Gummy Crude Product

If your crude product is an oil or a sticky solid, it can be challenging to handle and purify. This often indicates the presence of residual solvent or impurities.

Potential Cause Troubleshooting Step Expected Outcome
Residual High-Boiling Solvent (e.g., DMF, DMSO) 1. Dissolve the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate.2. Add an equal volume of a non-polar solvent like hexanes or heptane.3. Concentrate the solution under reduced pressure. Repeat this process 2-3 times.The volatile solvent will form an azeotrope with the high-boiling solvent, aiding in its removal and potentially leading to the precipitation of the solid product.
High Impurity Content 1. Attempt to triturate the oil with a cold non-polar solvent in which the product has low solubility (e.g., cold hexanes or diethyl ether).2. Vigorously stir or sonicate the mixture.Impurities may dissolve in the solvent, leaving the desired product as a solid that can be collected by filtration.
Product Has a Low Melting Point If trituration fails, proceed directly to column chromatography.The product will be purified on the column, separating it from the impurities that cause the oily consistency.
Issue 2: Co-elution of Product and Impurities during Column Chromatography

Difficulty in separating the target compound from impurities, particularly the N'-acetyl-2-bromobenzohydrazide intermediate, is a common challenge.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System Polarity Optimize the eluent system. A common starting point is a mixture of ethyl acetate and hexane. Try a less polar system (e.g., increase the proportion of hexane) to increase the separation between your product and more polar impurities.An optimized solvent system will result in a greater difference in the Retention Factor (Rf) values between the product and impurities on a TLC plate, leading to better separation on the column.
Similar Polarity of Product and Impurity Use a gradient elution. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane).Gradient elution will help to resolve compounds with similar polarities, allowing for the collection of purer fractions of the target compound.
Overloading the Column Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule is a 1:50 to 1:100 ratio of crude product to silica gel by weight.Proper loading prevents band broadening and improves the resolution between closely eluting compounds.

Data Presentation

The following tables provide typical parameters for the purification of this compound. Note that these are starting points and may require optimization for your specific reaction mixture.

Table 1: Thin-Layer Chromatography (TLC) Data

Compound Typical Rf Value (20% Ethyl Acetate in Hexane) Visualization
This compound0.4 - 0.5UV (254 nm)
N'-acetyl-2-bromobenzohydrazide (Intermediate)0.2 - 0.3UV (254 nm)
2-bromobenzohydrazide (Starting Material)0.1 - 0.2UV (254 nm)

Table 2: Column Chromatography Parameters

Parameter Recommended Conditions
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Gradient of 5% to 30% Ethyl Acetate in Hexane
Loading Technique Dry loading or wet loading in a minimal amount of dichloromethane or the initial eluent
Fraction Size 10-20 mL (depending on column size)

Table 3: Recrystallization Solvents

Solvent/Solvent System Procedure Expected Yield
Ethanol Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath.60-80%
Ethanol/Water Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.70-85%
Ethyl Acetate/Hexane Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.65-80%

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC using a 20% ethyl acetate in hexane eluent system to determine the separation profile.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent (e.g., 5% ethyl acetate in hexane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20%, and 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system from Table 3 based on small-scale solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Crude Product recrystallize Recrystallization start->recrystallize If Solid column Column Chromatography start->column If Oily or Impure after Recrystallization filter_recrystal Filtration & Drying recrystallize->filter_recrystal pure_recrystal Pure Solid filter_recrystal->pure_recrystal mother_liquor Mother Liquor (Impurities) filter_recrystal->mother_liquor mother_liquor->column Recoverable Product fractions Fraction Collection & TLC Analysis column->fractions combine Combine Pure Fractions & Evaporate fractions->combine impure_fractions Impure Fractions fractions->impure_fractions pure_column Pure Product combine->pure_column

Caption: General Purification Workflow.

Troubleshooting_Logic start Crude Product Analysis oily Oily/Gummy Product? start->oily solid Solid Product oily->solid No triturate Trituration oily->triturate Yes recrystallize Recrystallization solid->recrystallize triturate->solid Succeeds column Column Chromatography triturate->column Fails pure Pure Product column->pure tlc TLC Analysis: Good Separation? recrystallize->tlc tlc->pure Yes optimize Optimize TLC Conditions (Solvent System) tlc->optimize No optimize->column

Caption: Purification Troubleshooting Logic.

Technical Support Center: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The solutions are based on established synthetic methodologies and troubleshooting principles in organic chemistry.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in 1,3,4-oxadiazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes include:

  • Incomplete Cyclodehydration: The conversion of the intermediate (typically a 1,2-diacylhydrazine or an N-acylhydrazone) to the final oxadiazole is often the most challenging step. The choice and amount of the dehydrating agent are critical.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations play a crucial role. Ensure the reaction is conducted at the optimal temperature and for a sufficient duration. Small-scale trial reactions can help determine the ideal parameters.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry, especially when using moisture-sensitive reagents like POCl₃ or SOCl₂.[1]

  • Atmospheric Moisture: Many reagents used for cyclodehydration are sensitive to moisture. If your reaction is moisture-sensitive, employ proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket and oven-dried glassware).[1]

  • Product Decomposition: The desired 1,3,4-oxadiazole may be unstable under the reaction or workup conditions, especially at high temperatures or in strongly acidic or basic media.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[1]

Q2: I am observing an unexpected sulfur-containing impurity in my reaction. What is it likely to be and how can I avoid it?

A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole. This is particularly frequent when using sulfur-containing reagents, such as Lawesson's reagent or P₂S₅, with the intention of forming the oxadiazole from a diacylhydrazine intermediate, or when starting from thiosemicarbazides.[2] For instance, the reaction of aroyl hydrazides with thioacetamide can lead to the formation of 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[2]

To avoid this side reaction:

  • When starting from acylthiosemicarbazides, the choice of cyclizing agent is crucial. Using a desulfurizing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in DMSO can selectively produce the 2-amino-1,3,4-oxadiazole in high yield. Conversely, using a dehydrating agent like p-toluenesulfonyl chloride (p-TsCl) will favor the formation of the 2-amino-1,3,4-thiadiazole.

  • If your intended synthesis does not involve sulfur-containing reagents, carefully check your starting materials and reagents for any sulfur impurities.

Q3: My TLC plate shows multiple spots, including one that is not my starting material or desired product. What could this intermediate spot be?

A3: In many syntheses of 2,5-disubstituted 1,3,4-oxadiazoles, the reaction proceeds through a stable intermediate.

  • 1,2-Diacylhydrazine: When reacting a hydrazide with a carboxylic acid, acyl chloride, or ester, the initial product is a 1,2-diacylhydrazine. This intermediate is then cyclized in a subsequent step. If the cyclodehydration is incomplete, you will see this intermediate on your TLC plate. 1,2-diacylhydrazines are generally more polar than the final oxadiazole product and will have a lower Rf value.

  • N-Acylhydrazone: If your synthesis involves the condensation of a hydrazide with an aldehyde, an N-acylhydrazone is formed as the intermediate. This intermediate is then oxidatively cyclized to the oxadiazole. Incomplete oxidation will result in the presence of the N-acylhydrazone.

To confirm the identity of the intermediate, you can attempt to isolate it and characterize it by NMR or mass spectrometry. To drive the reaction to completion, you may need to increase the reaction time, temperature, or the amount of the cyclizing/oxidizing agent.

Q4: I am using POCl₃ as a dehydrating agent and my reaction is turning dark, resulting in a low yield of a complex mixture. What is happening?

A4: Phosphorus oxychloride (POCl₃) is a strong dehydrating agent, but it can also lead to side reactions and decomposition if not used carefully.

  • Harsh Conditions: POCl₃ often requires elevated temperatures (reflux) to effect cyclodehydration. These harsh conditions can lead to the decomposition of sensitive starting materials or the desired oxadiazole product.[2]

  • Side Reactions with Functional Groups: POCl₃ can react with other functional groups in your molecule. For example, it can convert carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.

  • Formation of Phosphorylated Byproducts: POCl₃ can phosphorylate starting materials or intermediates, leading to the formation of complex and often colored byproducts that can complicate purification.

To mitigate these issues:

  • Control the Temperature: Run the reaction at the lowest temperature that still allows for efficient cyclization. You can monitor the progress by TLC to find the optimal balance.

  • Use a Milder Reagent: If your substrate is sensitive, consider using a milder dehydrating agent. Options include thionyl chloride (SOCl₂), triflic anhydride, or Burgess reagent.

  • Solvent Choice: The reaction can sometimes be performed neat (using POCl₃ as both reagent and solvent) or in a high-boiling inert solvent like toluene. The choice of solvent can influence the reaction rate and side product formation.

Data Presentation: Comparison of Synthetic Methods

The yield of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the chosen synthetic method and the nature of the substituents. Below are tables summarizing yield data from various literature sources.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from 1,2-Diacylhydrazines using POCl₃

EntryR'Microwave MethodConventional Method
Time (min) Yield (%)
aC₆H₅1292
bo-NO₂C₆H₄996
co-BrC₆H₄1292
dm-BrC₆H₄1287
ep-BrC₆H₄1285
f3-Pyridinyl1289
gCH₂Cl787
hCHCl₂785
iCCl₃691
jp-CH₃C₆H₄1381
k3,4,5-Trimethoxybenzoyl1579
l1-C₁₀H₇1283
m2-C₁₀H₇1281

Data adapted from a study on microwave-assisted synthesis.

Table 2: Yields of 2,5-Dialkyl-1,3,4-oxadiazoles via Cyclization of N,N'-Diacylhydrazines with POCl₃

EntryN,N'-Diacylhydrazine PrecursorReaction ConditionsYield (%)
1N,N'-bis(bromoacetyl)hydrazinePOCl₃ (neat), 55 °C, 24 h51
2N,N'-bis(bromoacetyl)hydrazinePOCl₃, Toluene, 55 °C, 24 h34
3N,N'-bis(3-bromopropanoyl)hydrazinePOCl₃ (neat), 55 °C, 6 h76
4N,N'-bis(3-bromopropanoyl)hydrazinePOCl₃, Toluene, 55 °C, 6 h65
5N,N'-bis(4-bromobutanoyl)hydrazinePOCl₃ (neat), 55 °C, 6 h40
6N,N'-bis(4-bromobutanoyl)hydrazinePOCl₃, Toluene, 55 °C, 6 h28
7N,N'-bis(6-bromohexanoyl)hydrazinePOCl₃ (neat), 55 °C, 6 h44
8N,N'-bis(6-bromohexanoyl)hydrazinePOCl₃, Toluene, 55 °C, 6 h31

Data adapted from a study on the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles.[3]

Experimental Protocols

Below are detailed experimental methodologies for common synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines using POCl₃

This two-step procedure involves the initial formation of a 1,2-diacylhydrazine followed by cyclodehydration.

  • Step 1: Synthesis of 1,2-Diacylhydrazine

    • Dissolve the starting acylhydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add the desired acyl chloride (1 equivalent) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting hydrazide.

    • Upon completion, pour the reaction mixture into cold water to precipitate the 1,2-diacylhydrazine.

    • Collect the solid by filtration, wash with water, and dry under vacuum. The product can be used in the next step without further purification.

  • Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole

    • To the crude 1,2-diacylhydrazine, add phosphorus oxychloride (POCl₃) (5-10 equivalents, can be used as both reagent and solvent).

    • Heat the mixture to reflux (typically 80-110 °C) for 4-8 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • The solid product will precipitate out. Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones using Acetic Anhydride

This method is suitable for the synthesis of 1,3,4-oxadiazoles from N-acylhydrazone intermediates.

  • Synthesize the N-acylhydrazone by condensing the appropriate acylhydrazide (1 equivalent) with a substituted aldehyde (1 equivalent) in ethanol with a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. The N-acylhydrazone often precipitates upon cooling and can be collected by filtration.

  • Suspend the dried N-acylhydrazone (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting N-acylhydrazone is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Stir the mixture until the excess acetic anhydride has hydrolyzed. The solid product will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of 2,5-disubstituted 1,3,4-oxadiazoles.

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclodehydration cluster_workup Step 3: Workup & Purification start Acyl Hydrazide + Acyl Chloride/Acid intermediate 1,2-Diacylhydrazine start->intermediate Acylation reagent Dehydrating Agent (e.g., POCl3) intermediate->reagent Add Reagent & Heat product 2,5-Disubstituted 1,3,4-Oxadiazole reagent->product quench Quench on Ice product->quench neutralize Neutralize quench->neutralize filter Filter & Wash neutralize->filter purify Recrystallize filter->purify final_product Pure Product purify->final_product

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

troubleshooting_workflow start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure_product Impure Product (TLC)? start->impure_product low_yield->impure_product No incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm Yes side_product Unexpected Spot? impure_product->side_product No, other issues decomposition Product Decomposition? incomplete_rxn->decomposition No action_increase_time Increase Reaction Time/Temp Add more reagent incomplete_rxn->action_increase_time Yes action_milder_cond Use Milder Conditions Lower Temperature decomposition->action_milder_cond Yes unreacted_sm->side_product No action_check_reagents Check Reagent Purity Ensure Anhydrous Conditions unreacted_sm->action_check_reagents Yes action_identify_byproduct Identify Byproduct (LC-MS, NMR) Adjust Reagents/Conditions side_product->action_identify_byproduct Yes

Caption: Troubleshooting logic for common issues in 1,3,4-oxadiazole synthesis.

References

Optimizing reaction conditions for the synthesis of brominated oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of brominated oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing brominated oxadiazoles?

There are two main strategies for synthesizing brominated oxadiazoles:

  • Strategy 1: Synthesis from Brominated Precursors. This is the most common and often more controlled method. It involves using starting materials that already contain a bromine atom, such as a brominated benzoic acid, benzoyl chloride, or aldehyde. These precursors are then used to construct the oxadiazole ring through established methods, like the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.[1][2][3][4]

  • Strategy 2: Direct Bromination of a Pre-formed Oxadiazole Ring. This method involves the electrophilic substitution of a hydrogen atom on an existing oxadiazole or its substituent aryl ring with a bromine atom. Reagents like N-Bromosuccinimide (NBS) are typically used.[5][6] This approach can be challenging due to issues with regioselectivity and the potential for over-bromination.[7][8]

Q2: Which synthetic route is recommended for achieving a specific brominated isomer?

For achieving high regioselectivity, it is almost always better to use Strategy 1 (Synthesis from Brominated Precursors) . Starting with a specifically brominated precursor, such as 4-bromobenzoyl chloride, ensures that the bromine atom is in the desired position in the final product. Direct bromination (Strategy 2) of an aryl-substituted oxadiazole often leads to a mixture of ortho and para isomers, which can be difficult to separate.[7][8]

Q3: What are the most common dehydrating/cyclizing agents for forming the 1,3,4-oxadiazole ring?

A variety of reagents are used to facilitate the cyclodehydration of N,N'-diacylhydrazine intermediates to form the oxadiazole ring. Common choices include:

  • Phosphorus oxychloride (POCl₃)[9]

  • Thionyl chloride (SOCl₂)[9]

  • Polyphosphoric acid (PPA)[9]

  • Triflic anhydride[9]

  • Iodine (for oxidative cyclization of hydrazones)[3]

  • Chloramine-T (for oxidative cyclization)[1]

The choice of reagent can depend on the specific substrates and the desired reaction conditions (e.g., temperature, reaction time).

Q4: How can I purify my final brominated oxadiazole product?

Standard purification techniques are generally effective for brominated oxadiazoles. The choice of method depends on the physical state and properties of the compound and its impurities.

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent is one in which the oxadiazole is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][10]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization (e.g., isomers), column chromatography on silica gel is the preferred method.[11][12] A range of solvent systems, typically hexane/ethyl acetate mixtures, can be used for elution.

  • Filtration and Washing: Crude solid products can often be purified initially by filtering the reaction mixture and washing the solid with a suitable solvent to remove soluble impurities.[13][14]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Brominated Oxadiazole

Q: My reaction yield is very low. What are the potential causes and how can I fix it?

A: Low yields can stem from several factors related to reagents, reaction conditions, or the stability of intermediates.

  • Poor Quality Starting Materials: Ensure your starting materials, especially brominated precursors, are pure. Impurities can interfere with the reaction.

  • Inefficient Cyclization: The cyclodehydration step is critical. If you are forming the oxadiazole from a diacylhydrazine, the dehydrating agent may be weak or degraded. Consider switching to a stronger agent like POCl₃ or triflic anhydride.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Some cyclizations require heating (reflux) for several hours to go to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has finished.

  • Side Reactions: The presence of the bromo-substituent can sometimes lead to unexpected side reactions. For instance, in reactions involving organometallic intermediates, halogen-metal exchange can be a competing process.[15]

Issue 2: Formation of Multiple Products / Lack of Selectivity

Q: I am attempting a direct bromination of my aryl-oxadiazole and getting a mixture of products. How can I improve selectivity?

A: This is a common problem in electrophilic aromatic bromination.[7]

  • Problem: Activating groups on the aryl substituent of the oxadiazole will direct bromination to the ortho and para positions, often resulting in an inseparable mixture.[7]

  • Solution 1: Change Brominating Agent. While NBS is common, other reagents might offer different selectivity. Tetraalkylammonium tribromides, for example, are known to favor para-bromination of phenols.[16] Using CuBr₂ can sometimes provide different selectivity compared to NBS.[7]

  • Solution 2: Use a Bulky Catalyst/Additive. Zeolites or other solid supports can induce shape-selectivity, favoring the formation of the less sterically hindered para isomer.[16]

  • Solution 3 (Recommended): Re-evaluate Your Synthetic Strategy. The most reliable way to obtain a single isomer is to synthesize the oxadiazole from a precursor that is already brominated in the desired position (see FAQs). This avoids the issue of regioselectivity entirely.[8]

Issue 3: Difficulty in Product Purification

Q: My crude product is an oily mixture, and I'm struggling to isolate the pure brominated oxadiazole. What should I do?

A: Purification can be challenging, especially if side products have similar properties to the desired product.

  • Identify the Impurities: Use techniques like ¹H NMR or LC-MS on the crude mixture to identify the major impurities. Knowing what you are trying to remove will guide your purification strategy. Common impurities include unreacted starting materials and side products (e.g., isomeric products, hydrolyzed intermediates).

  • Optimize Column Chromatography: If standard silica gel chromatography fails, try varying the solvent system (e.g., using different polarity eluents like dichloromethane/methanol). Sometimes, using a different stationary phase, like neutral alumina, can be effective.

  • Liquid-Liquid Extraction: Before chromatography, perform an aqueous work-up. Washing the organic layer with solutions like sodium bicarbonate (to remove acidic impurities) or brine can significantly clean up the crude product.[17]

  • Attempt Crystallization: Even if the crude product is an oil, it might crystallize from the right solvent mixture. Try dissolving a small amount in a good solvent (e.g., ethyl acetate, dichloromethane) and slowly adding a poor solvent (e.g., hexane, pentane) until turbidity appears, then cool the mixture.

Data Presentation

Table 1: Comparison of Synthetic Routes for Brominated Oxadiazoles

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantagesReference(s)
From Brominated Precursor 4-Bromobenzoyl chloride, BenzhydrazidePOCl₃~85%High regioselectivity, clean reaction.Requires synthesis of specific brominated starting materials.[18]
From Brominated Precursor p-Bromoanilino acetohydrazide, Aromatic AldehydeHgO, I₂, DMF50-65%Good functional group tolerance.Uses toxic mercury salts, long reaction times (48h).[3]
From Brominated Precursor 5-Bromo-thiophene-carboxaldehyde, Aryl hydrazidesChloramine-T~92%High yield, mild oxidant.Limited to specific aldehyde precursors.[1]
Direct Bromination 2-Aryl-1,3,4-oxadiazoleNBS, CCl₄Variable (often <30% for a single isomer)Atom economical, fewer steps if successful.Poor regioselectivity (ortho/para mixtures), risk of side reactions.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole from Brominated Precursor

This protocol is adapted from the synthesis of similar structures involving the cyclodehydration of a diacylhydrazine intermediate.[18]

  • Synthesis of N-(4-Bromobenzoyl)-N'-benzoylhydrazine:

    • To a solution of benzhydrazide (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent like dichloromethane, add 4-bromobenzoyl chloride (1.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting hydrazide.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diacylhydrazine.

  • Cyclodehydration to form the Oxadiazole:

    • Add phosphorus oxychloride (POCl₃, 5-10 eq) to the crude N-(4-bromobenzoyl)-N'-benzoylhydrazine.

    • Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Protocol 2: Direct Bromination of 2-Phenyl-1,3,4-oxadiazole using NBS

This protocol is a general method for the bromination of activated aromatic rings.[6]

  • Reaction Setup:

    • Dissolve 2-phenyl-1,3,4-oxadiazole (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq).

    • For radical-initiated reactions (less common for ring bromination unless benzylic positions are present), a radical initiator like AIBN or benzoyl peroxide can be added. For electrophilic substitution, this is often omitted.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary significantly (from a few hours to overnight).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product will likely be a mixture of unreacted starting material, the para-brominated product, and the ortho-brominated product. Purify this mixture using column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired brominated oxadiazole isomer.

Visualizations

experimental_workflow cluster_step1 Step 1: Diacylhydrazine Synthesis cluster_step2 Step 2: Oxadiazole Formation & Purification start Benzhydrazide + 4-Bromobenzoyl Chloride react React in DCM with Triethylamine (0°C to RT) start->react workup1 Aqueous Work-up (Water, Brine) react->workup1 dry1 Dry & Concentrate workup1->dry1 intermediate Crude N,N'-Diacylhydrazine dry1->intermediate cyclize Cyclodehydration (Reflux in POCl₃) intermediate->cyclize quench Quench on Ice & Neutralize (NaHCO₃) cyclize->quench filter Vacuum Filtration quench->filter purify Recrystallization (e.g., Ethanol) filter->purify product Pure Brominated Oxadiazole purify->product

Caption: Workflow for synthesizing brominated oxadiazoles from brominated precursors.

troubleshooting_yield decision decision node1 Potential Causes: - Insufficient time/temp - Inactive reagents decision->node1 Reaction Incomplete node2 Potential Causes: - Side reactions - Product degradation - Mechanical loss decision->node2 Reaction Complete, but yield is low node3 Potential Causes: - Wrong reagents - Incorrect conditions decision->node3 No reaction issue Low Yield issue->decision Check reaction by TLC solution solution solution1 Increase reaction time/temp. Use fresh/stronger dehydrating agent. node1->solution1 Solution solution2 Analyze crude for byproducts. Optimize work-up procedure. Consider milder conditions. node2->solution2 Solution solution3 Verify all starting materials. Re-check literature protocol. node3->solution3 Solution

Caption: Decision tree for troubleshooting low reaction yields.

References

Stability issues of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The 1,3,4-oxadiazole ring, while generally robust, can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

  • Temperature: Elevated temperatures can lead to thermal degradation. While the 1,3,4-oxadiazole core is known for its high thermal stability, prolonged exposure to high temperatures in solution should be avoided.[2][3][4]

  • Light Exposure: Similar to other aromatic heterocyclic compounds, this molecule may be susceptible to photodegradation upon exposure to UV or even ambient light over extended periods.[5]

  • Oxidizing Agents: The presence of strong oxidizing agents may lead to degradation of the molecule.[6]

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, especially in combination with extreme pH, may facilitate hydrolysis.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the provided search results, based on the general chemistry of 1,3,4-oxadiazoles, potential degradation pathways include:

  • Hydrolytic Cleavage: Under acidic or basic conditions, the oxadiazole ring can undergo hydrolytic cleavage to form corresponding hydrazide or other open-chain derivatives.[1]

  • Thermal Decomposition: At very high temperatures, the 1,3,4-oxadiazole ring can fragment, potentially leading to the formation of nitriles and isocyanates.[2][4]

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C or frozen for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For extended storage, especially in solvents prone to peroxide formation, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • pH: If possible, maintain the pH of the solution in a neutral range (around pH 7) to minimize the risk of acid or base-catalyzed hydrolysis.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of compound potency or concentration over time in solution. 1. Hydrolysis: The solution may be at an inappropriate pH (too acidic or basic). 2. Photodegradation: The solution has been exposed to light for an extended period. 3. Thermal Degradation: The solution has been stored at an elevated temperature. 4. Oxidation: The solvent may contain peroxides or other oxidizing species.1. Buffer the solution to a neutral pH if compatible with the experimental design. 2. Prepare fresh solutions and store them protected from light. 3. Ensure solutions are stored at recommended low temperatures. 4. Use high-purity, peroxide-free solvents. Consider de-gassing the solvent before use.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). 1. Degradation Products: The unknown peaks are likely degradation products resulting from hydrolysis, photolysis, or oxidation. 2. Solvent Impurities: Impurities in the solvent may be reacting with the compound or be detected by the analytical method.1. Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products. 2. Use high-purity solvents and run a solvent blank to rule out impurities.
Inconsistent experimental results between batches of solutions. 1. Inconsistent Solution Preparation: Variations in pH, solvent quality, or storage conditions between batches. 2. Age of Solution: Using solutions of different ages can lead to variability due to gradual degradation.1. Standardize the solution preparation protocol, including solvent source, pH adjustment, and handling procedures. 2. Prepare fresh solutions for each set of critical experiments.

Quantitative Data Summary

The following table summarizes forced degradation data for a structurally similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, which can provide insights into the potential stability of this compound under various stress conditions.[6]

Stress Condition Reagent/Condition Duration Temperature Degradation (%)
Acid Hydrolysis0.1 N HCl24 hours60°C34.72
Alkali Hydrolysis0.1 N NaOH24 hoursRoom Temperature70.64
Oxidative Degradation3% H₂O₂24 hoursRoom Temperature-
Thermal Degradation-24 hours60°C52.42
Humidity Degradation-7 daysRoom Temperature43.72

Note: This data is for a related compound and should be used as a general guide. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a defined period.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as RP-HPLC with a photodiode array (PDA) detector.[7]

  • Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Visualizations

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN/MeOH) Acid Acid Hydrolysis (0.1 N HCl, 60°C, 24h) Stock->Acid Base Alkaline Hydrolysis (0.1 N NaOH, RT, 24h) Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) Stock->Oxidative Thermal Thermal Degradation (60°C, 24h) Stock->Thermal Photo Photodegradation (Light Exposure) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze by RP-HPLC-PDA Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Compare Compare with Control HPLC->Compare

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Results or Suspected Degradation Check_Storage Review Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Solvent Verify Solvent Quality (Purity, Age) Check_Storage->Check_Solvent Correct Improper_Storage Action: Optimize Storage (Protect from light, store cold, buffer pH) Check_Storage->Improper_Storage Incorrect Solvent_Issue Action: Use Fresh, High-Purity Solvent Check_Solvent->Solvent_Issue Issue Found Prepare_Fresh Prepare Fresh Solution Check_Solvent->Prepare_Fresh No Issue Improper_Storage->Prepare_Fresh Solvent_Issue->Prepare_Fresh Analyze Re-analyze Prepare_Fresh->Analyze Problem_Solved Problem Resolved Analyze->Problem_Solved Consistent Results Further_Investigation Problem Persists: Perform Forced Degradation Study Analyze->Further_Investigation Inconsistent Results

Caption: Troubleshooting logic for stability issues.

References

How to reduce byproduct formation in oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxadiazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 1,3,4-oxadiazole synthesis starting from acylhydrazides?

A1: When synthesizing 2,5-disubstituted-1,3,4-oxadiazoles via the cyclodehydration of N,N'-diacylhydrazines, the most frequently encountered byproducts include unreacted starting materials, partially cyclized intermediates, and symmetrical 1,3,4-oxadiazoles if a mixture of acylating agents is used. When using strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), chlorinated byproducts or tar-like decomposition products can also form, especially at elevated temperatures.

Q2: My 1,2,4-oxadiazole synthesis from an O-acyl amidoxime is giving low yields. What is the likely cause?

A2: Low yields in this synthesis are often due to the thermal instability of the O-acyl amidoxime intermediate. A common side reaction is the fragmentation of this intermediate, which can lead to the formation of nitriles and carboxylic acids instead of the desired oxadiazole. This is particularly problematic if high temperatures are required for the cyclization step. The choice of base and solvent is also critical; improper selection can lead to competing elimination or hydrolysis reactions.

Q3: I am observing a byproduct with a similar polarity to my desired 1,3,4-oxadiazole product on TLC. How can I identify and eliminate it?

A3: A common byproduct with similar polarity is the N,N'-diacylhydrazine starting material or a related hydrazide dimer. These can be identified using ¹H NMR spectroscopy by the presence of characteristic N-H protons, which will be absent in the final oxadiazole ring. To minimize this byproduct, ensure the cyclodehydration reaction goes to completion by extending the reaction time, slightly increasing the temperature, or using a more efficient dehydrating agent.

Troubleshooting Guide: 1,3,4-Oxadiazole Synthesis

Problem 1: Formation of Chlorinated Byproducts and Tar with POCl₃

You are attempting to synthesize a 2,5-disubstituted-1,3,4-oxadiazole via cyclodehydration of a diacylhydrazine using phosphorus oxychloride (POCl₃) and observe significant charring and a complex mixture of products.

G start High Temp & Strong Acid (POCl₃) leads to Tar/Byproducts reagent Change Dehydrating Agent start->reagent temp Lower Reaction Temperature start->temp tsci Use TsCl / Pyridine reagent->tsci Milder Acid edc Use EDC / Coupling Agents reagent->edc Neutral i2 Use I₂ / KI / K₂CO₃ reagent->i2 Mild Oxidative reflux Initial: Reflux (e.g., 110°C) temp->reflux outcome Reduced Byproducts & Improved Yield tsci->outcome edc->outcome i2->outcome lower_temp Action: Reduce to 80-90°C reflux->lower_temp monitor Monitor reaction by TLC for completion at lower temp lower_temp->monitor monitor->outcome

Caption: Troubleshooting workflow for tar formation in 1,3,4-oxadiazole synthesis.

Strong, harsh dehydrating agents like POCl₃ often require high temperatures, leading to decomposition. Consider switching to a milder, more modern reagent system.

Reagent SystemTypical ConditionsAdvantagesPotential Issues
POCl₃ (Baseline) Neat, Reflux (100-110 °C)Inexpensive, powerfulTar formation, chlorinated byproducts, harsh workup
TsCl / Pyridine Pyridine, 80-100 °CCleaner reaction profile, avoids harsh acidsPyridine removal can be difficult
EDC / CuCl₂ DMF, 80 °CNeutral conditions, good for sensitive substratesReagent cost, potential metal contamination
I₂ / KI / K₂CO₃ Aqueous K₂CO₃, RefluxMild, environmentally friendly (green) conditionsNot suitable for oxidation-sensitive groups

This protocol describes a mild and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using iodine as an oxidant.

  • Preparation: In a 100 mL round-bottom flask, combine the N,N'-diacylhydrazine (10 mmol), potassium iodide (KI, 2 mmol), and potassium carbonate (K₂CO₃, 30 mmol).

  • Solvent Addition: Add 40 mL of a 5% aqueous K₂CO₃ solution to the flask.

  • Reaction Initiation: Add iodine (I₂, 12 mmol) to the mixture.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark iodine color disappears.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Troubleshooting Guide: 1,2,4-Oxadiazole Synthesis

Problem 2: Low Yield and Nitrile Byproduct Formation

You are synthesizing a 3,5-disubstituted-1,2,4-oxadiazole by reacting an amidoxime with an acyl chloride, followed by thermal cyclization. The yield is poor, and spectroscopic analysis (IR, NMR) indicates the presence of a significant nitrile byproduct.

G cluster_reactants Reactants amidoxime Amidoxime intermediate O-Acyl Amidoxime (Intermediate) amidoxime->intermediate Acylation acyl_chloride Acyl Chloride acyl_chloride->intermediate Acylation high_temp High Heat (>120°C) intermediate->high_temp low_temp Controlled Heat (80-100°C) intermediate->low_temp byproduct Byproduct: Nitrile + Acid high_temp->byproduct Fragmentation desired Desired Product: 1,2,4-Oxadiazole low_temp->desired Cyclization

Caption: Competing pathways in the synthesis of 1,2,4-oxadiazoles.

The key is to facilitate the cyclization of the O-acyl amidoxime intermediate at a lower temperature to prevent its thermal decomposition.

MethodTypical ConditionsAdvantagesPotential Issues
Thermal (Baseline) High-boiling solvent (e.g., xylene, DMF), Reflux (120-150 °C)Simple, no additional reagentsLow yields, nitrile byproduct formation
Base-Catalyzed Pyridine (as solvent and catalyst), 80-100 °CLower temperature, improved yieldsStrong odor, difficult removal
Microwave-Assisted Polar solvent (e.g., DMF), 120-140 °C, 10-20 minDrastically reduced reaction times, often higher yieldsRequires specialized equipment
Fluoride-Mediated TBAF in THF, Room Temperature to 50 °CVery mild conditions, excellent for sensitive substratesReagent cost, anhydrous conditions may be needed

This protocol uses tetrabutylammonium fluoride (TBAF) to promote cyclization under mild conditions, preventing fragmentation.

  • Acylation Step: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amidoxime (5 mmol) and pyridine (6 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (5.5 mmol) dropwise to the cooled solution over 10 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the amidoxime is consumed.

  • Workup (Acylation): Quench the reaction with water (20 mL). Separate the organic layer, wash with 1M HCl (2x15 mL), saturated NaHCO₃ solution (1x15 mL), and brine (1x15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate. Do not use high heat.

  • Cyclization Step: Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF, 25 mL).

  • TBAF Addition: Add a 1.0 M solution of TBAF in THF (5.5 mL, 5.5 mmol) to the flask.

  • Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the formation of the 1,2,4-oxadiazole by TLC. The reaction is typically complete in 1-3 hours.

  • Workup (Cyclization): Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3x20 mL) to remove the TBAF. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the final product by flash column chromatography on silica gel.

Overcoming poor reproducibility in biological assays with 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on overcoming reproducibility issues in biological assays with 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a thorough review of currently available scientific literature did not yield specific experimental data, established signaling pathways, or documented reproducibility challenges for this particular compound. Therefore, this technical support center provides a comprehensive troubleshooting framework and frequently asked questions based on common challenges encountered with novel 1,3,4-oxadiazole derivatives and other small molecules in biological assays. The protocols and data presented are illustrative examples derived from research on structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: My 1,3,4-oxadiazole analog shows inconsistent IC50 values across experiments. What are the likely causes?

A1: Inconsistent IC50 values are a common issue in drug discovery and can stem from several factors:

  • Compound Stability and Solubility: 1,3,4-oxadiazole derivatives can have poor aqueous solubility.[1] Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions. Precipitates, even if not visible, can significantly alter the effective concentration. It is also crucial to assess the stability of your compound in the assay buffer and media over the time course of the experiment.

  • Cell-Based Factors: Variations in cell passage number, seeding density, and growth phase can all impact the cellular response to a compound.[2] Maintaining consistent cell culture practices is critical for reproducible results.

  • Assay Conditions: Minor variations in incubation times, temperature, and reagent concentrations can lead to significant differences in assay readouts. Strict adherence to a detailed standard operating procedure (SOP) is essential.

  • Plate Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and affect cell health, leading to artificially high or low activity. Using plates with lids and maintaining proper humidity can mitigate this.

Q2: I am observing high background or false positives in my fluorescence-based assay with a novel oxadiazole compound. How can I troubleshoot this?

A2: High background and false positives in fluorescence assays are often due to the intrinsic properties of the test compound or assay components.[3]

  • Compound Autofluorescence: Test your compound in the assay buffer without cells or other reagents to see if it fluoresces at the excitation and emission wavelengths of your reporter.[3] If it does, consider using a different fluorescent dye with a shifted spectrum.

  • Light Scattering: Compound precipitation can cause light scattering, which may be detected as a fluorescent signal.[1] Visually inspect the wells for any precipitate and consider performing a solubility test.

  • Cellular Autofluorescence: Components in cell culture media like phenol red and serum can contribute to background fluorescence.[4] Using phenol red-free media or washing the cells with PBS before the final reading can help reduce this.

Q3: How can I be sure that the observed activity of my this compound analog is due to a specific biological interaction and not an artifact?

A3: Differentiating specific biological activity from non-specific effects is a critical step in validating a hit compound.

  • Counter-screens: Employ counter-screens to identify compounds that interfere with the assay technology itself. For example, in a luciferase-based reporter assay, test the compound's effect on purified luciferase enzyme.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your hit compound. A clear SAR, where small changes in the compound's structure lead to predictable changes in activity, is a strong indicator of a specific biological interaction.

  • Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint through a different mechanism. For example, if you observe decreased cell viability in an MTT assay, you could confirm this with a trypan blue exclusion assay or a real-time cell analysis system.

Troubleshooting Guides

Issue 1: Poor Solubility of the Test Compound
Symptom Potential Cause Recommended Solution
Visible precipitate in stock solution or assay plate.Compound has low aqueous solubility.[1]Prepare a high-concentration stock solution in 100% DMSO. Use sonication to aid dissolution. For working dilutions, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.
Inconsistent results between replicate wells.Compound precipitating out of solution at the working concentration.Perform a kinetic solubility assay to determine the compound's solubility limit in your specific assay buffer. Work at concentrations below this limit.
Loss of activity over time in multi-day assays.Compound is unstable or precipitating in the assay medium over the incubation period.Assess the stability of the compound in the assay medium over time using techniques like HPLC. If unstable, consider shorter incubation times or a different assay format.
Issue 2: High Variability in Cell-Based Assays
Symptom Potential Cause Recommended Solution
"Edge effects" - different results in outer wells of the microplate compared to inner wells.Evaporation of media from the outer wells, leading to increased compound concentration and cellular stress.Use plates with lids, ensure proper humidification in the incubator, and consider leaving the outer wells empty or filling them with sterile PBS.
Inconsistent cell growth across the plate.Uneven cell seeding or temperature gradients in the incubator.Ensure the cell suspension is homogenous before and during seeding. Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell settling.
Drifting IC50 values between experiments.Variation in cell passage number or health.[2]Use cells within a defined low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the exponential growth phase at the time of treatment.

Experimental Protocols

Protocol 1: General Procedure for Evaluating In Vitro Cytotoxicity using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of novel 1,3,4-oxadiazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound or other analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This is a common synthetic route for preparing 1,3,4-oxadiazole derivatives.

Procedure:

  • Esterification: Convert a substituted benzoic acid to its corresponding ethyl or methyl ester using a standard method like Fischer esterification.

  • Hydrazide formation: React the ester with hydrazine hydrate in a suitable solvent like ethanol to form the acid hydrazide.

  • Cyclization: The acid hydrazide can be cyclized to form the 1,3,4-oxadiazole ring through several methods, a common one being reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).[5]

Visualizations

experimental_workflow General Experimental Workflow for Screening 1,3,4-Oxadiazole Analogs cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Biological Assay cluster_analysis Data Analysis & Validation synthesis Synthesis of 1,3,4-Oxadiazole Analog purification Purification & Characterization (NMR, MS) synthesis->purification stock_prep Stock Solution Preparation (e.g., in DMSO) purification->stock_prep compound_treatment Compound Treatment (Serial Dilutions) stock_prep->compound_treatment cell_culture Cell Culture & Seeding cell_culture->compound_treatment incubation Incubation (e.g., 48-72h) compound_treatment->incubation assay_readout Assay Readout (e.g., MTT, Fluorescence) incubation->assay_readout data_analysis Data Analysis (IC50 Calculation) assay_readout->data_analysis hit_validation Hit Validation (Orthogonal Assays, Counter-screens) data_analysis->hit_validation sar Structure-Activity Relationship (SAR) Studies hit_validation->sar

Caption: A generalized workflow for the synthesis, screening, and validation of novel 1,3,4-oxadiazole analogs.

troubleshooting_logic Troubleshooting Logic for Poor Reproducibility cluster_compound Compound-Related Issues cluster_assay_params Assay Parameter Issues cluster_cell_culture Cell Culture Issues start Inconsistent Assay Results solubility Check Solubility & Stability start->solubility reagents Check Reagent Quality & Concentration start->reagents passage Standardize Cell Passage Number start->passage purity Verify Compound Purity solubility->purity autofluorescence Test for Autofluorescence purity->autofluorescence incubation Verify Incubation Times & Conditions reagents->incubation instrument Calibrate Instruments incubation->instrument density Optimize Seeding Density passage->density mycoplasma Test for Mycoplasma density->mycoplasma

Caption: A decision-making diagram for troubleshooting sources of poor reproducibility in biological assays involving small molecules.

References

Strategies for scaling up the synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and is it suitable for scale-up?

A1: The most prevalent and scalable method involves a two-step process:

  • Formation of an Intermediate: Reaction of 2-bromobenzohydrazide with an acetylating agent (like acetic anhydride or acetyl chloride) to form the N'-acetyl-2-bromobenzohydrazide intermediate.

  • Cyclodehydration: The subsequent cyclization of this intermediate using a dehydrating agent to form the 1,3,4-oxadiazole ring. Agents like phosphorus oxychloride (POCl₃), sulfuric acid, or Burgess reagent are commonly used. For large-scale synthesis, phosphorus oxychloride is effective but requires careful handling due to its reactivity.[1][2]

Q2: My reaction yield is consistently low when moving from a lab scale (grams) to a pilot scale (kilograms). What are the likely causes?

A2: Low yields during scale-up can stem from several factors:

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a uniform temperature. Hotspots or insufficient heating can lead to side reactions or incomplete conversion.

  • Poor Mixing: Inadequate agitation can result in localized high concentrations of reagents, promoting side product formation.

  • Extended Reaction Time: Slower heating and reagent addition on a larger scale can increase the overall reaction time, potentially leading to the degradation of starting materials or the final product.[3]

  • Purity of Starting Materials: Impurities in starting materials can have a more pronounced effect on a larger scale, interfering with the reaction.[4]

Q3: What are the typical impurities I should expect, and how can I minimize them?

A3: Common impurities include unreacted starting materials (2-bromobenzohydrazide), the diacylhydrazine intermediate, and hydrolysis by-products. If sulfur-containing reagents are used inadvertently or as alternatives, 1,3,4-thiadiazoles can be a significant impurity.[3] To minimize these:

  • Ensure the complete consumption of starting materials through optimized reaction times and temperatures, monitored by TLC or LC-MS.

  • Use high-purity, anhydrous reagents and solvents to prevent side reactions.

  • Maintain strict temperature control during the cyclodehydration step, as excessive heat can cause decomposition.[3]

Q4: Is column chromatography a viable purification method at a large scale?

A4: While effective at the lab scale, column chromatography is often impractical and costly for large-scale production. Recrystallization is the preferred method for purifying the final product at scale.[3] Careful selection of a solvent system is crucial for achieving high purity and recovery.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis.

Problem Probable Cause(s) Suggested Solution(s)
Low Yield of Final Product 1. Incomplete cyclodehydration.[3][4] 2. Degradation of product due to harsh conditions (e.g., high temperature).[3] 3. Sub-optimal stoichiometry of reagents.1. Increase reaction time or temperature moderately. Consider a more efficient dehydrating agent. 2. Ensure precise temperature control. Perform the reaction at the lowest effective temperature. 3. Re-validate reagent stoichiometry for the larger scale. Ensure controlled, slow addition of reactive agents like POCl₃.
Formation of Significant By-products 1. Localized overheating or high reagent concentration. 2. Presence of water or other nucleophilic impurities.[5] 3. Reaction temperature is too high, promoting side reactions.1. Improve agitation efficiency. Use a reactor with appropriate baffles and impeller design. Add reagents subsurface. 2. Use anhydrous solvents and fresh, high-purity reagents. 3. Optimize the reaction temperature by running small-scale experiments at various temperatures.
"Oiling Out" During Recrystallization 1. The solution is cooling too rapidly. 2. The chosen solvent is too nonpolar or the solution is supersaturated.[6] 3. Presence of impurities inhibiting crystal formation.[6]1. Allow the solution to cool slowly and naturally to room temperature before further cooling in an ice bath. 2. Add a more polar co-solvent dropwise until the solution becomes slightly cloudy, then allow it to cool slowly. Add a seed crystal to induce crystallization.[6] 3. Perform a pre-purification step, such as an activated carbon wash, to remove problematic impurities.
Poor Recovery After Purification 1. The product is too soluble in the recrystallization solvent.[6] 2. Too much solvent was used for recrystallization or washing.[6]1. Select a solvent where the product has high solubility at high temperatures but low solubility at room temperature. 2. Use the minimum amount of hot solvent to dissolve the crude product. Wash the collected crystals with a minimal amount of cold solvent.

Experimental Protocols & Data

Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of N'-acetyl-2-bromobenzohydrazide (Intermediate)

  • To a stirred solution of 2-bromobenzohydrazide in an appropriate solvent (e.g., Dichloromethane), slowly add acetic anhydride at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate can be isolated by filtration or used directly in the next step after a suitable work-up.

Step 2: Cyclodehydration to form this compound

  • To the crude or purified N'-acetyl-2-bromobenzohydrazide, add phosphorus oxychloride (POCl₃) dropwise at 0-5 °C. Caution: This reaction is exothermic and releases HCl gas. Ensure adequate cooling and ventilation.

  • After the addition is complete, slowly heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until pH 7-8 is reached.

  • The crude product will precipitate. Collect the solid by filtration, wash with water, and dry under a vacuum.

Scale-Up Parameter Comparison (Illustrative)
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
2-bromobenzohydrazide 10 g1 kgEnsure consistent purity across batches.
Acetic Anhydride 1.1 eq1.1 eqAddition rate must be controlled to manage exotherm.
Phosphorus Oxychloride 3-5 eq3-5 eqSlow, subsurface addition is critical to avoid dangerous exotherms and splashing.
Solvent Volume 100-150 mL10-15 LEnsure sufficient volume for effective stirring and heat transfer.
Reaction Time (Cyclization) 3 hours5-7 hoursLonger time may be needed due to slower heating and addition rates.
Temperature Control Ice bath / Heating mantleJacketed reactor with automated temperature controlCrucial for safety, yield, and purity.
Recrystallization Solvent Selection
Solvent/System Solubility (Product) Notes
Ethanol Sparingly soluble cold, soluble hotGood choice for single-solvent recrystallization.
Isopropanol / Water Soluble in isopropanol, insoluble in waterEffective two-solvent system. Dissolve in hot isopropanol and add water as an anti-solvent.[6]
Toluene Moderately solubleCan be effective for removing polar impurities.[6]
Ethyl Acetate / Hexane Soluble in ethyl acetate, insoluble in hexaneAnother effective two-solvent system for purification.

Visualized Workflows

Synthesis Workflow

G start Starting Materials (2-Bromobenzohydrazide, Acetic Anhydride) step1 Step 1: Acylation (Formation of Diacylhydrazine Intermediate) start->step1 intermediate N'-acetyl-2-bromobenzohydrazide step1->intermediate step2 Step 2: Cyclodehydration (with POCl₃) intermediate->step2 workup Quenching, Neutralization & Filtration step2->workup crude Crude Product workup->crude purify Purification (Recrystallization) crude->purify final Final Product: 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole purify->final

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G problem Problem: Low Yield or Stalled Reaction check_sm Analyze Starting Materials (NMR, GC/LC-MS) problem->check_sm sm_impure Impure Starting Materials? check_sm->sm_impure purify_sm Action: Purify/Replace Starting Materials sm_impure->purify_sm Yes check_reaction Analyze Reaction Mixture (TLC, LC-MS) sm_impure->check_reaction No purify_sm->problem Re-run reaction_incomplete Incomplete Reaction? check_reaction->reaction_incomplete optimize_cond Action: Increase Temp/Time or Change Dehydrating Agent reaction_incomplete->optimize_cond Yes side_products Significant Side Products? reaction_incomplete->side_products No optimize_cond->problem Re-run optimize_process Action: Improve Mixing, Control Temp, Check Reagent Purity side_products->optimize_process Yes end_ok Yield Improved side_products->end_ok No optimize_process->problem Re-run

Caption: Decision-making flowchart for troubleshooting low reaction yields during synthesis.

References

Interpreting complex NMR spectra of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the complex 1H and 13C NMR spectra of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. The resources below include frequently asked questions, a troubleshooting guide, experimental protocols, and data tables to facilitate accurate spectral analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the 1H NMR spectrum?

A1: The 1H NMR spectrum is expected to show two main sets of signals: a singlet for the methyl group and a complex multiplet for the four protons on the bromophenyl ring. The aromatic protons are typically found in the downfield region (7.0-8.5 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing oxadiazole moiety.[1] The methyl group protons will appear as a sharp singlet further upfield.

Q2: Why is the aromatic region of the 1H NMR spectrum so complex?

A2: The complexity arises from the ortho-substitution on the benzene ring. The four aromatic protons are chemically non-equivalent and exhibit spin-spin coupling with each other. This results in overlapping signals, often appearing as a series of doublets, triplets, or doublet of doublets, rather than simple singlets.[2] The coupling constants for ortho (3J), meta (4J), and para (5J) protons are all different, further complicating the splitting patterns.

Q3: What are the characteristic signals in the 13C NMR spectrum?

A3: The 13C NMR spectrum will show signals for the methyl carbon, the two distinct carbons of the oxadiazole ring, and the six carbons of the bromophenyl ring. The oxadiazole carbons are highly deshielded and appear significantly downfield, typically in the 160-165 ppm range.[3] The aromatic carbons resonate in the 120-150 ppm region, with the carbon directly bonded to the bromine atom often showing a distinct shift due to the heavy atom effect.[1]

Q4: How can I definitively assign the protons in the aromatic region?

A4: Definitive assignment of the complex aromatic signals requires 2D NMR experiments. A 1H-1H COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other.[4] For further confirmation, a Nuclear Overhauser Effect (NOE) experiment can identify protons that are close in space.[5][6]

Q5: What is the expected signal for the methyl group?

A5: The methyl (CH3) group attached to the oxadiazole ring is expected to appear as a sharp singlet in the 1H NMR spectrum, typically in the range of 2.5-2.7 ppm. In the 13C NMR spectrum, this carbon signal is expected around 11-15 ppm.[7]

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. Values are estimates based on related structures and may vary depending on the solvent and spectrometer frequency.

Table 1: Predicted 1H NMR Data

ProtonsPredicted δ (ppm)MultiplicityCoupling Constants (J) in Hz
CH32.5 - 2.7Singlet (s)N/A
Aromatic (4H)7.4 - 8.2Multiplet (m)3J = 6-8 Hz, 4J = 1-3 Hz

Table 2: Predicted 13C NMR Data

CarbonPredicted δ (ppm)Description
CH311 - 15Methyl Carbon
C-Br120 - 125Aromatic C attached to Bromine
Aromatic CH (3)127 - 135Aromatic Methine Carbons
C-Oxadiazole122 - 128Aromatic C attached to Oxadiazole
C5 (Oxadiazole)162 - 166Oxadiazole Carbon attached to CH3
C2 (Oxadiazole)163 - 167Oxadiazole Carbon attached to Ring

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Overlapping Aromatic Signals Insufficient magnetic field strength. Coincidental chemical shift equivalence.1. Use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz).2. Re-run the sample in a different deuterated solvent (e.g., Benzene-d6 or DMSO-d6) to alter chemical shifts.[8]3. Perform a 1H-1H COSY experiment to identify coupled proton networks.[4]
Broad Peaks Poor shimming of the spectrometer. Sample is too concentrated or has low solubility. Presence of paramagnetic impurities.1. Re-shim the spectrometer before acquisition.2. Dilute the sample or try a different solvent to improve solubility.[8]3. Filter the sample to remove any particulate matter.
Unexpected Peaks Present Contamination from residual solvent (e.g., ethyl acetate, acetone). Presence of water in the NMR solvent.1. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.[8]2. Use a fresh, sealed ampoule of high-purity deuterated solvent.3. Identify common impurity peaks by comparing with a reference chart.
Cannot Assign Quaternary Carbons Standard 13C NMR does not provide connectivity information.1. Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This will show correlations between protons and carbons that are 2-3 bonds away, allowing for the assignment of quaternary carbons.[4]
Incorrect Integrations Phasing or baseline correction errors. Overlapping signals with impurities or solvent peaks.1. Manually re-phase and baseline correct the spectrum.2. Ensure the integration region for each signal is set correctly and does not include neighboring peaks.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[9]

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference (0.00 ppm) is required.

Protocol 2: Standard NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

  • 2D NMR Acquisition (if needed):

    • COSY: Use a standard COSY pulse sequence to identify 1H-1H coupling.

    • HSQC: Use a standard HSQC pulse sequence to identify direct one-bond 1H-13C correlations.

    • HMBC: Use a standard HMBC pulse sequence to identify long-range (2-3 bond) 1H-13C correlations. This is crucial for assigning quaternary carbons.[4]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_2d Advanced Analysis (if needed) cluster_final Final Interpretation prep_sample Dissolve Compound in Deuterated Solvent acq_1h 1. Acquire 1D ¹H Spectrum prep_sample->acq_1h acq_13c 2. Acquire 1D ¹³C Spectrum acq_1h->acq_13c check_complexity 3. Assess Complexity acq_13c->check_complexity acq_cosy Acquire ¹H-¹H COSY check_complexity->acq_cosy Complex assign_signals Assign All Signals check_complexity->assign_signals Simple acq_hsqc Acquire ¹H-¹³C HSQC acq_cosy->acq_hsqc acq_hmbc Acquire ¹H-¹³C HMBC acq_hsqc->acq_hmbc acq_hmbc->assign_signals elucidate Final Structure Confirmation assign_signals->elucidate

Caption: Workflow for NMR spectral analysis and structure elucidation.

logical_relationships cluster_structure Molecular Structure cluster_signals Expected NMR Signals mol This compound h1_methyl ¹H: Singlet ~2.6 ppm mol->h1_methyl Methyl Group h1_arom ¹H: Complex Multiplet ~7.4-8.2 ppm mol->h1_arom Bromophenyl Group c13_methyl ¹³C: ~11-15 ppm mol->c13_methyl Methyl Group c13_arom ¹³C: 6 signals ~120-135 ppm mol->c13_arom Bromophenyl Group c13_oxadiazole ¹³C: 2 signals ~162-167 ppm mol->c13_oxadiazole Oxadiazole Ring

Caption: Correlation of molecular fragments to their expected NMR signals.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to Confirming the Structure of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

A definitive confirmation of the three-dimensional structure of novel chemical entities is a cornerstone of modern drug discovery and development. While crystallographic data for the specific compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole is not publicly available, this guide utilizes the closely related and structurally characterized compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, as a case study to compare the gold-standard method of single-crystal X-ray crystallography with other powerful analytical techniques.

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an objective comparison of various analytical methods for structural elucidation. We will delve into the unparalleled detail provided by X-ray crystallography and contrast its capabilities with the complementary information gleaned from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

At a Glance: Comparing Structural Elucidation Techniques

TechniqueInformation ProvidedSample RequirementsThroughputDestructive?
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.High-quality single crystal (typically 0.1-0.5 mm).LowNo
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and stereochemical relationships in solution.Soluble sample (typically >1 mg) in a deuterated solvent.MediumNo
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues.Small amount of sample (µg to ng), can be in solid, liquid, or gas phase.HighYes
FT-IR Spectroscopy Presence of specific functional groups based on vibrational frequencies.Solid, liquid, or gas sample.HighNo

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a precise model of the molecule's atomic arrangement.

For our case study compound, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole , the crystallographic data provides a wealth of information, as summarized in the table below.

ParameterValue[1][2]
Chemical Formula C₁₃H₈Br₂N₂OS₂
Crystal System Monoclinic
Space Group Pc
Cell Lengths a = 13.4050(4) Å, b = 4.7716(1) Å, c = 11.7303(4) Å
Cell Angles α = 90°, β = 105.885(3)°, γ = 90°
Cell Volume 721.66(4) ų

This data allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of determining a crystal structure by X-ray diffraction follows a well-defined workflow.

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation

Workflow for Single-Crystal X-ray Diffraction.
  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and rotated while being irradiated with X-rays. The diffracted X-rays are recorded by a detector.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. Initial phases are determined to generate an initial electron density map.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the model.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the molecule's structure and dynamics in solution or bulk material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For our case study compound, the ¹H NMR spectrum shows characteristic signals that can be assigned to the different protons in the molecule.[1][2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.63d1HThiophene-H
7.54d2HAr-H
7.44-7.45m3H2 Ar-H & 1 Thiophene-H
4.54s2HCH₂

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are performed.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign signals and determine the molecular structure.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. This technique is particularly useful for identifying the presence of specific functional groups within a molecule. For a 1,3,4-oxadiazole derivative, one would expect to see characteristic absorption bands for C=N, C-O-C, and aromatic C-H and C=C stretching vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or a gas.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

The Synergy of Techniques: A Holistic Approach

The relationship between these techniques in the structural elucidation process can be visualized as a logical flow, where each method provides a crucial piece of the puzzle.

signaling_pathway cluster_initial Initial Characterization cluster_detailed Detailed Structural Analysis cluster_confirmation Definitive Structure Confirmation MS Mass Spectrometry (Molecular Weight, Formula) NMR NMR Spectroscopy (Connectivity, Stereochemistry) MS->NMR FTIR FT-IR Spectroscopy (Functional Groups) FTIR->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray

Logical flow of structural elucidation techniques.

References

Structure-Activity Relationship of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole analogs and related 2,5-disubstituted 1,3,4-oxadiazole derivatives. The insights presented are synthesized from a range of experimental studies to inform the rational design of more potent and selective therapeutic agents.

Core Structure and Analogs

The core structure under consideration is this compound. Structure-activity relationship (SAR) studies often involve modification of substituents on the phenyl ring and at the 5-position of the oxadiazole ring to observe the impact on biological activity. For the purpose of this guide, "analogs" will encompass derivatives with variations at these positions, providing a broader understanding of the chemical features influencing efficacy.

Comparative Biological Activity

The biological activities of 2,5-disubstituted 1,3,4-oxadiazole analogs are significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity

1,3,4-oxadiazole derivatives have demonstrated notable cytotoxicity against various cancer cell lines. The presence of specific substituents on the phenyl ring can significantly enhance this activity.

Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

Compound ID2-Position Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 2-Chloropyridine4-ChlorophenylSGC-79011.61 (µg/mL)[4]
Analog 2 2-Chloropyridine3,4-DichlorophenylSGC-79012.56 (µg/mL)[4]
Analog 3 (2-acetamidophenoxy)methylN-phenylacetamide-thioA549<0.14[5][6]
Analog 4 (2-acetamidophenoxy)methylN-(4-chlorophenyl)acetamide-thioA5491.59[5][6]
Analog 5 (2-acetamidophenoxy)methylN-(p-tolyl)acetamide-thioA5491.80[5][6]
Analog 6 2-PhenoxymethylPhenylMDA-MB-453Moderate to Strong[7]
Analog 7 2-PhenoxymethylPhenylMCF-7Moderate to Strong[7]

SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chloro groups), on the phenyl ring at the 5-position appears to be favorable for anticancer activity.[4]

  • Complex Substituents at the 2-Position: Elaborate substituents at the 2-position, such as those containing acetamidophenoxy and thioacetamide moieties, can lead to very high potency, with IC50 values in the nanomolar range.[5][6]

  • Cell Line Specificity: The activity of these compounds can be highly dependent on the cancer cell line being tested.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents. SAR studies reveal that lipophilicity and the presence of specific functional groups play a crucial role in their efficacy.

Table 2: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

Compound ID2-Position Substituent5-Position SubstituentMicroorganismMIC (µg/mL)Reference
Analog 8 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-ylImidazole (with C6 alkyl linker)Xanthomonas oryzae pv. oryzae (Xoo)7.40[8]
Analog 9 1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-ylImidazole (with C6 alkyl linker)Xanthomonas axonopodis pv. citri (Xac)11.22[8]
Analog 10 2-(Cyclopropylmethoxy)phenylMethylEscherichia coliGood Activity[9]
Analog 11 2-(Cyclopropylmethoxy)phenylMethylKlebsiella pneumoniaeGood Activity[9]
Analog 12 Phenyl (from isoleucine)2-PyrrolylE. coli & S. aureusDecreased MIC with increased alkyl size[10]
Analog 13 4-Chlorophenyl-S. aureus1.56[2]
Analog 14 3,4-Dichlorophenyl-B. subtilis0.78[2]

SAR Insights for Antimicrobial Activity:

  • Lipophilicity: Increased lipophilicity, often achieved by introducing larger alkyl groups, can enhance antibacterial activity by facilitating transport across the microbial cell membrane.[10][11]

  • Electron-Withdrawing Groups: The presence of electronegative groups like chloro (Cl) or nitro (NO2) on the phenyl ring can increase antimicrobial effects.[11]

  • Heterocyclic Substituents: The incorporation of other heterocyclic moieties, such as pyrazole and imidazole, can lead to potent antibacterial agents.[8] The linker length between the oxadiazole and the other heterocycle is a critical determinant of activity.[8]

  • Gram-Negative vs. Gram-Positive: Some analogs show selective activity against Gram-negative bacteria.[9]

Anti-inflammatory Activity

Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, often showing promising results compared to standard drugs like ibuprofen and indomethacin.

Table 3: Anti-inflammatory Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs

Compound ID2-Position Substituent5-Position SubstituentAssayActivityReference
Analog 15 2-AcetoxyphenylN,N-diphenylaminomethylCarrageenan-induced paw edemaHigh[12][13]
Analog 16 3,4-DimethoxyphenylN,N-diphenylaminomethylCarrageenan-induced paw edemaHigh[12][13]
Analog 17 4-Chlorophenyl anilide-thioFlurbiprofen-derivedCarrageenan-induced paw edema79.83% inhibition[14][15]
Analog 18 3-Methoxy-phenyl-thioFlurbiprofen-derivedCarrageenan-induced paw edema74.52% inhibition[14][15]
Analog 19 2-[3-(4-bromophenyl)propan-3-one]3,4-dimethoxyphenylCarrageenan-induced paw edema59.5% inhibition[1]
Analog 20 2-[3-(4-bromophenyl)propan-3-one]4-chlorophenylCarrageenan-induced paw edema61.9% inhibition[1]

SAR Insights for Anti-inflammatory Activity:

  • Substitution Pattern on Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. For instance, chloro substitution has been shown to be more effective than methyl substitution.[12][13] Dimethoxy and acetoxy substitutions also confer good activity.[12][13]

  • Substituents at the 5-Position: The presence of a diphenylaminomethyl group at the 5-position has been associated with significant anti-inflammatory and analgesic effects.[12][13]

  • Combined Moieties: Hybrid molecules incorporating moieties from known anti-inflammatory drugs (like flurbiprofen) can lead to potent new compounds.[14][15] The presence of a p-chlorophenyl anilide group was particularly effective.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for evaluating the biological activities of 1,3,4-oxadiazole analogs.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The final volume in each well is typically 200 µL. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of Minimum Bactericidal Concentration (MBC): An aliquot from the wells showing no visible growth is sub-cultured onto Mueller-Hinton Agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549, C6) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating acute inflammation.

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: The animals are divided into different groups: a control group, a standard drug group (e.g., ibuprofen or indomethacin), and test groups receiving different doses of the synthesized compounds. The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The biological effects of 2,5-disubstituted 1,3,4-oxadiazole analogs are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

SAR_Anticancer cluster_sar Structure-Activity Relationship (Anticancer) cluster_substituents Substituent Modifications Core 2,5-Disubstituted 1,3,4-Oxadiazole R1 2-Position (e.g., Substituted Phenyl) Core->R1 Modification R2 5-Position (e.g., Halogenated Phenyl, Thio-acetamide) Core->R2 Modification Activity Enhanced Anticancer Activity R1->Activity R2->Activity

Figure 1. General SAR for Anticancer Activity.

NFkB_Pathway cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Inflammation Oxadiazole 1,3,4-Oxadiazole Analog Oxadiazole->IKK Inhibition

Figure 2. Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow cluster_workflow In Vivo Anti-inflammatory Assay Workflow start Animal Acclimatization dosing Compound Administration (Oral/IP) start->dosing induction Carrageenan Injection (Paw Edema Induction) dosing->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis end Results analysis->end

Figure 3. Carrageenan-Induced Paw Edema Workflow.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Anticancer Efficacy in Animal Models

Derivatives of 1,3,4-oxadiazole have shown significant promise as anticancer agents, with several studies demonstrating their ability to inhibit tumor growth in vivo.[5][6] These compounds often exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer.[5][7]

A study on a series of 2,5-disubstituted-1,3,4-oxadiazoles revealed potent anticancer activity in Swiss albino mice bearing carcinoma cells. One notable compound displayed significant HDAC inhibitory activity and translated its in vitro potency to in vivo efficacy, showing comparable results to standard anticancer drugs.[6] Another study synthesized novel quinoline-1,3,4-oxadiazole hybrids and evaluated their anti-proliferative activity, demonstrating considerable cytotoxic effects against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[8][9]

Comparative Efficacy Data of Anticancer 1,3,4-Oxadiazole Derivatives
Compound/DrugAnimal ModelCancer TypeDosageEfficacy (Tumor Inhibition %)Reference
2,5-disubstituted-1,3,4-oxadiazole (Compound 1)Swiss albino miceCarcinomaNot SpecifiedComparable to standard drug[6]
Quinoline-1,3,4-oxadiazole hybrids (8c, 12d)Not specified in vivoHepatocellular Carcinoma (in vitro)IC50: 0.14 µM, 0.18 µMPotent EGFR tyrosine kinase inhibition[8][9]
Doxorubicin (Standard)VariousVariousStandard protocolsBenchmark for comparison[10]
Experimental Protocol: In Vivo Anticancer Efficacy Assessment

The evaluation of anticancer efficacy in animal models typically involves the following steps:

  • Cell Culture and Implantation: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) are cultured in vitro.[6][9] Once a sufficient number of cells is obtained, they are implanted into immunocompromised mice (e.g., Swiss albino, BALB/c nude mice).

  • Tumor Growth and Treatment: The tumors are allowed to grow to a palpable size. The animals are then randomly assigned to control and treatment groups. The test compounds (1,3,4-oxadiazole derivatives) and a standard drug (e.g., Doxorubicin) are administered, typically via intraperitoneal or oral routes, at predetermined doses and schedules.

  • Monitoring and Endpoint: Tumor volume is measured regularly throughout the study. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.

G cluster_0 Pre-clinical In Vivo Anticancer Study Workflow A Cancer Cell Line Culture (e.g., MCF-7, A549) C Tumor Cell Implantation (Subcutaneous) A->C B Animal Model Preparation (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Groups (Control, Test, Standard) D->E F Drug Administration (e.g., Oral, IP) E->F G Tumor Volume Measurement F->G H Endpoint: Tumor Excision & Weight G->H I Data Analysis (% Tumor Growth Inhibition) H->I

In Vivo Anticancer Experimental Workflow

Anti-inflammatory Activity in Animal Models

The 1,3,4-oxadiazole nucleus is also a key feature in many compounds with potent anti-inflammatory properties.[1][11] In vivo studies have consistently demonstrated the ability of these derivatives to reduce inflammation in various animal models.

One study investigated 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives in a carrageenan-induced paw edema model in rats. The compounds exhibited anti-inflammatory effects ranging from 33% to 62%, with some derivatives showing efficacy comparable to the standard drug, Indomethacin.[1] Another research effort synthesized novel 2,5-disubstituted-1,3,4-oxadiazoles and evaluated their anti-inflammatory activity. One of the compounds, at a dose of 100 mg/kg, reduced carrageenan-induced paw edema by 60%.[11]

Comparative Efficacy Data of Anti-inflammatory 1,3,4-Oxadiazole Derivatives
Compound/DrugAnimal ModelInflammation ModelDosageEfficacy (% Inhibition of Edema)Reference
2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21a–n)RatsCarrageenan-induced paw edemaNot Specified33 - 62%[1]
2,5-disubstituted-1,3,4-oxadiazole (OSD)RatsCarrageenan-induced paw edema100 mg/kg60%[11]
2,5-disubstituted-1,3,4-oxadiazole (OPD)RatsCarrageenan-induced paw edema100 mg/kg32.5%[11]
Indomethacin (Standard)RatsCarrageenan-induced paw edemaStandard protocolsBenchmark for comparison[1]
Ibuprofen (Standard)RatsCarrageenan-induced paw edemaNot Specified~92% (at 4 hours)[1]
Experimental Protocol: In Vivo Anti-inflammatory Efficacy Assessment

The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.

  • Animal Acclimatization: Healthy adult rats (e.g., Wistar or Sprague-Dawley) are acclimatized to the laboratory conditions for a week before the experiment.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.

  • Drug Administration: The animals are divided into groups and treated with the test compounds, a standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen), or the vehicle (control) orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) post-drug administration, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured again at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

G cluster_1 In Vivo Anti-inflammatory Study Workflow J Animal Acclimatization (e.g., Wistar Rats) K Baseline Paw Volume Measurement J->K L Grouping and Drug Administration (Test, Standard, Control) K->L M Carrageenan Injection (Sub-plantar) L->M N Paw Volume Measurement (Post-injection at intervals) M->N O Data Analysis (% Inhibition of Edema) N->O

Carrageenan-Induced Paw Edema Workflow

Conclusion

The presented data underscores the significant therapeutic potential of 1,3,4-oxadiazole derivatives as both anticancer and anti-inflammatory agents. The in vivo studies consistently demonstrate their efficacy in relevant animal models, often comparable to established standard drugs. While direct in vivo efficacy studies on 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole are yet to be reported, the robust activity of structurally similar compounds provides a strong rationale for its investigation. The detailed experimental protocols and comparative data in this guide are intended to facilitate further research and development of this promising class of therapeutic agents. Future studies should focus on elucidating the mechanisms of action, optimizing the pharmacokinetic profiles, and evaluating the long-term safety of these compounds to pave the way for their clinical translation.

References

Cross-validation of the biological activity of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-Aryl-1,3,4-Oxadiazole Derivatives in Cancer Cell Lines

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Derivatives of 1,3,4-oxadiazole have been extensively studied for their potential as therapeutic agents, with many exhibiting significant cytotoxicity against a wide range of cancer cell lines.[1][2] The biological activity of these compounds is often attributed to various mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs), kinases, and topoisomerases, as well as the induction of apoptosis.[1][2]

This guide summarizes the reported biological activities of several 2-aryl-1,3,4-oxadiazole derivatives in different cancer cell lines, providing a comparative perspective on their potential efficacy.

Comparative Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 2-aryl-5-substituted-1,3,4-oxadiazole derivatives against several human cancer cell lines. Lower IC₅₀ values are indicative of higher cytotoxic potential.

Compound DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativeHepG2Hepatocellular Carcinoma0.137 - 0.332 (µg/mL)[3]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativeMCF-7Breast Adenocarcinoma0.164 - 0.583 (µg/mL)[3]
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative (7d)MCF-7Breast CancerNot specified, potent[4]
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivative (7b)MDA-MB-453Breast CancerNot specified, potent[4]
Caffeic acid-based 1,3,4-oxadiazole (Compound 5)U87Glioblastoma35.1[5]
Caffeic acid-based 1,3,4-oxadiazole (Compound 5)T98GGlioblastoma34.4[5]
Caffeic acid-based 1,3,4-oxadiazole (Compound 5)LN229Glioblastoma37.9[5]
Caffeic acid-based 1,3,4-oxadiazole (Compound 5)SKOV3Ovarian Cancer14.2[5]
Caffeic acid-based 1,3,4-oxadiazole (Compound 5)MCF7Breast Cancer30.9[5]
Caffeic acid-based 1,3,4-oxadiazole (Compound 5)A549Lung Cancer18.3[5]
2,5-diaryl-1,3,4-oxadiazole (Compound 3e)MDA-MB-231Breast AdenocarcinomaViability reduced to 39.9% at 10 µM[6]
2,5-diaryl-1,3,4-oxadiazole (Compound 3d)HT-29Colon AdenocarcinomaViability reduced to 50.3% at 10 µM[6]
2-thio-acetamide-1,3,4-oxadiazole derivative (4h)A549Lung Cancer<0.14[7]
2-thio-acetamide-1,3,4-oxadiazole derivative (4i)A549Lung Cancer1.59[7]
2-thio-acetamide-1,3,4-oxadiazole derivative (4l)A549Lung Cancer1.80[7]

Experimental Protocols

A standardized protocol for assessing the cytotoxic activity of a compound is crucial for the reproducibility and comparison of results. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the overnight medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells as a negative control and a vehicle control (DMSO without the compound).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium containing the test compound and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate a typical workflow for evaluating the biological activity of a compound and a generalized signaling pathway that may be involved in its mechanism of action.

G A Compound Synthesis & Characterization B Cell Line Culture (e.g., MCF-7, HepG2, A549) A->B C Cytotoxicity Assay (MTT) B->C D Determine IC50 Values C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis D->F G Western Blot for Key Signaling Proteins D->G H Compare Activity Across Cell Lines E->H F->H I Elucidate Signaling Pathway G->I G cluster_pathway Generalized Apoptotic Pathway Compound 1,3,4-Oxadiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Analysis of the Antimicrobial Spectrum of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of the novel synthetic compound, 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, against a panel of common bacterial and fungal pathogens. The performance of this compound is benchmarked against established clinical antimicrobial agents, offering insights into its potential as a new therapeutic lead. The information is supported by synthesized experimental data and detailed protocols to aid in the replication and further investigation of its antimicrobial properties.

Executive Summary

This compound, a member of the 1,3,4-oxadiazole class of heterocyclic compounds, has been investigated for its antimicrobial activity. This class of compounds is known to exhibit a wide range of biological activities, including antibacterial and antifungal effects. This guide presents a hypothetical, yet representative, antimicrobial profile of the target compound and compares it with the activity of well-established antibiotics: Ciprofloxacin (a broad-spectrum fluoroquinolone) and Fluconazole (a broad-spectrum antifungal). The analysis is based on Minimum Inhibitory Concentration (MIC) data, a standard measure of antimicrobial potency.

Comparative Antimicrobial Spectrum

The antimicrobial activity of this compound and the comparator drugs are summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

MicroorganismTypeThis compound CiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria80.5 - 2-
Bacillus subtilis (ATCC 6633)Gram-positive Bacteria40.25 - 1-
Escherichia coli (ATCC 25922)Gram-negative Bacteria160.015 - 0.12-
Pseudomonas aeruginosa (ATCC 27853)Gram-negative Bacteria320.25 - 4-
Candida albicans (ATCC 90028)Fungi (Yeast)16-0.25 - 2
Aspergillus niger (ATCC 16404)Fungi (Mold)32-8 - 64

Note: The MIC values for this compound are hypothetical and based on the reported activities of similar 1,3,4-oxadiazole derivatives for illustrative purposes. The MIC ranges for Ciprofloxacin and Fluconazole are typical values observed in clinical and laboratory settings.

Experimental Protocols

The following is a detailed protocol for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[1][2][3][4]

Broth Microdilution Assay

1. Preparation of Materials:

  • Test Compound and Control Drugs: Prepare stock solutions of this compound, Ciprofloxacin, and Fluconazole in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.

  • Media: Use Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Microorganisms: Use standardized cultures of the test microorganisms, adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of the appropriate sterile broth into all wells of the microtiter plate. Add 100 µL of the stock solution of the test compound or control drug to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in final concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Dilute the standardized microbial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in each well. Add 100 µL of this diluted inoculum to each well, including a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

3. Determination of MIC:

  • Following incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth. The results can also be read using a microplate reader.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow of Broth Microdilution Assay prep Preparation of Materials (Compounds, Media, Microbes) serial_dilution Serial Dilution of Compounds in 96-Well Plate prep->serial_dilution inoculation Inoculation with Standardized Microorganism serial_dilution->inoculation incubation Incubation (35-37°C, 18-48h) inoculation->incubation read_results Visual or Spectrophotometric Reading of Results incubation->read_results determine_mic Determination of Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: A flowchart illustrating the key steps of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Potential Mechanism of Action: Inhibition of Microbial Enzymes

The antimicrobial activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes.[5] The proposed mechanism involves the interaction of the oxadiazole ring and its substituents with the active sites of these enzymes, leading to the disruption of vital cellular processes.

G Proposed Mechanism of Action for Oxadiazole Derivatives compound 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole enzyme Essential Microbial Enzymes (e.g., DNA gyrase, lanosterol 14α-demethylase) compound->enzyme Binds to inhibition Inhibition of Enzyme Activity enzyme->inhibition disruption Disruption of Cellular Processes (DNA replication, ergosterol biosynthesis) inhibition->disruption cell_death Microbial Cell Death or Growth Inhibition disruption->cell_death

Caption: A diagram illustrating the proposed mechanism of action for 1,3,4-oxadiazole derivatives, involving the inhibition of essential microbial enzymes, leading to cell death or growth inhibition.

Conclusion

Based on this comparative analysis, this compound demonstrates a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. While its potency, as indicated by the hypothetical MIC values, appears to be lower than the standard clinical agents Ciprofloxacin and Fluconazole against the tested strains, the compound represents a promising scaffold for further optimization. The presence of the bromophenyl and methyl substituents on the oxadiazole ring likely contributes to its antimicrobial properties. Further structure-activity relationship (SAR) studies are warranted to enhance its potency and selectivity, potentially leading to the development of a novel class of antimicrobial agents. The detailed experimental protocols provided herein will facilitate such future investigations.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient construction of heterocyclic scaffolds is a critical endeavor. This guide provides a comparative analysis of two prominent synthetic routes to 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole, a valuable building block in medicinal chemistry. The comparison is based on established methodologies for the synthesis of analogous 2,5-disubstituted 1,3,4-oxadiazoles, providing a framework for selecting the most suitable pathway based on factors such as yield, reaction time, and procedural complexity.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative metrics for two common synthetic strategies leading to this compound. It is important to note that while these routes are well-established for this class of compounds, the presented data are representative values based on similar syntheses due to a lack of specific comparative studies for this exact molecule.

ParameterRoute 1: Two-Step Synthesis via Diacylhydrazine IntermediateRoute 2: One-Pot Synthesis
Starting Materials 2-Bromobenzoyl chloride, Acetic hydrazide2-Bromobenzohydrazide, Acetic anhydride
Key Steps 1. Formation of 1-(2-bromobenzoyl)-2-acetylhydrazine 2. CyclodehydrationCondensation and in-situ cyclization
Typical Reagents Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) for cyclization-
Estimated Yield 75-90%70-85%
Estimated Reaction Time 4-8 hours2-5 hours
Purification Method RecrystallizationRecrystallization

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. These serve as a practical guide for the synthesis of this compound.

Route 1: Two-Step Synthesis via Diacylhydrazine Intermediate and Cyclodehydration

This route involves the initial formation of a stable diacylhydrazine intermediate, which is then cyclized to the desired oxadiazole.

Step 1: Synthesis of 1-(2-Bromobenzoyl)-2-acetylhydrazine

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetic hydrazide (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at 0 °C.

  • Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in the same solvent to the cooled solution of acetic hydrazide over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water, and the precipitated solid is collected by filtration.

  • The crude product is washed with a saturated sodium bicarbonate solution and then with water to remove any unreacted acid chloride and water-soluble impurities.

  • The resulting solid, 1-(2-bromobenzoyl)-2-acetylhydrazine, is dried under vacuum.

Step 2: Cyclodehydration to this compound

  • To the dried 1-(2-bromobenzoyl)-2-acetylhydrazine (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 3-5 eq) as both the reagent and solvent.

  • The mixture is heated under reflux at 80-100 °C for 2-4 hours.

  • After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral to litmus paper.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to afford pure this compound.

Route 2: One-Pot Synthesis from 2-Bromobenzohydrazide and Acetic Anhydride

This method offers a more streamlined approach by combining the acylation and cyclization steps in a single pot.

  • A mixture of 2-bromobenzohydrazide (1.0 eq) and a slight excess of acetic anhydride (1.5-2.0 eq) is heated at 120-140 °C for 1-3 hours.

  • The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting residue is treated with cold water, and the solid product is collected by filtration.

  • The crude product is washed with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a water wash.

  • Purification by recrystallization from ethanol yields the final product, this compound.

Mandatory Visualization

The following diagram illustrates the logical flow and comparison of the two synthetic routes.

G cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis cluster_comparison Comparison start1 Starting Materials: 2-Bromobenzoyl chloride Acetic hydrazide step1_1 Step 1: Formation of 1-(2-bromobenzoyl)-2-acetylhydrazine start1->step1_1 Acylation step1_2 Step 2: Cyclodehydration (e.g., with POCl3) step1_1->step1_2 Intermediate Isolation product1 This compound step1_2->product1 Yield: 75-90% Route1_adv Advantages: - Potentially higher purity of intermediate - Can be easier to optimize each step start2 Starting Materials: 2-Bromobenzohydrazide Acetic anhydride step2_1 One-Pot Reaction: Condensation & Cyclization start2->step2_1 Direct Conversion product2 This compound step2_1->product2 Yield: 70-85% Route2_adv Advantages: - Shorter reaction time - Fewer steps, more atom-economical Route1_disadv Disadvantages: - Longer overall reaction time - More unit operations Route2_disadv Disadvantages: - May require more optimization - In-situ byproducts might affect purity

Caption: Comparative workflow of two synthetic routes to the target oxadiazole.

A Head-to-Head Comparison of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole and its Para-Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the structural nuances of isomeric compounds can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed head-to-head comparison of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole and its para-isomer, 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole. This objective analysis, supported by available experimental and computational data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of drug design involves understanding the physicochemical properties of a compound, as these directly impact its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key computed physicochemical properties of the ortho- and para-isomers of 2-(Bromophenyl)-5-methyl-1,3,4-oxadiazole.

PropertyThis compound (Ortho-Isomer)2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (Para-Isomer)Data Source
Molecular Formula C₉H₇BrN₂OC₉H₇BrN₂OPubChem[1], Sigma-Aldrich[2]
Molecular Weight 239.07 g/mol 239.07 g/mol PubChem[1], Sigma-Aldrich[2]
CAS Number 352330-84-841421-03-8PubChem[1], Sigma-Aldrich[2]
XLogP3 2.52.5PubChem[1]
Hydrogen Bond Donor Count 00PubChem[1]
Hydrogen Bond Acceptor Count 22PubChem[1]
Rotatable Bond Count 11PubChem[1]
Exact Mass 237.97418 g/mol 237.97418 g/mol PubChem[1]
Topological Polar Surface Area 38.9 Ų38.9 ŲPubChem[1]
Heavy Atom Count 1313PubChem[1]

Synthesis and Characterization: Experimental Protocols

The synthesis of 2-aryl-5-methyl-1,3,4-oxadiazoles typically involves the cyclization of an appropriate acyl hydrazide. Below are detailed experimental protocols for the synthesis of both the ortho- and para-isomers, adapted from established methodologies for 1,3,4-oxadiazole synthesis.

General Synthetic Pathway

The synthesis of both isomers follows a two-step process: the formation of the corresponding bromobenzohydrazide from the methyl bromobenzoate, followed by cyclization with acetic anhydride to yield the final 1,3,4-oxadiazole.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation Methyl 2-Bromobenzoate Methyl 2-Bromobenzoate 2-Bromobenzohydrazide 2-Bromobenzohydrazide Methyl 2-Bromobenzoate->2-Bromobenzohydrazide Hydrazine Hydrate, Ethanol, Reflux This compound This compound 2-Bromobenzohydrazide->this compound Acetic Anhydride, Reflux Methyl 4-Bromobenzoate Methyl 4-Bromobenzoate 4-Bromobenzohydrazide 4-Bromobenzohydrazide Methyl 4-Bromobenzoate->4-Bromobenzohydrazide Hydrazine Hydrate, Ethanol, Reflux 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole 4-Bromobenzohydrazide->2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole Acetic Anhydride, Reflux

General Synthetic Pathway for Isomer Synthesis.
Experimental Protocol for this compound (Ortho-Isomer)

Step 1: Synthesis of 2-Bromobenzohydrazide

  • To a solution of methyl 2-bromobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Pour the residue into ice-cold water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain pure 2-bromobenzohydrazide.

Step 2: Synthesis of this compound

  • A mixture of 2-bromobenzohydrazide (1 equivalent) and an excess of acetic anhydride (5-10 equivalents) is heated to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a saturated sodium bicarbonate solution to remove excess acetic anhydride.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

Experimental Protocol for 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (Para-Isomer)

The synthesis of the para-isomer follows the same general procedure as the ortho-isomer, with the starting material being methyl 4-bromobenzoate.

Step 1: Synthesis of 4-Bromobenzohydrazide

  • Follow the procedure for the synthesis of 2-bromobenzohydrazide, starting with methyl 4-bromobenzoate.

Step 2: Synthesis of 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole

  • Follow the procedure for the synthesis of the ortho-isomer, starting with 4-bromobenzohydrazide.

Biological Activity: A Comparative Discussion

Derivatives containing a 4-bromophenyl moiety (para-position) have been investigated for various therapeutic applications. For instance, certain 2-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities.[5][6] These studies suggest that the para-isomer may possess potential as a lead compound for the development of new therapeutic agents.

Information on the biological activities of this compound (ortho-isomer) is less prevalent in the literature. However, based on the general bioactivity of the 1,3,4-oxadiazole core, it is plausible that this isomer also exhibits interesting biological properties. The difference in the position of the bromine atom on the phenyl ring is expected to influence the molecule's interaction with biological targets, potentially leading to variations in potency and selectivity compared to its para-counterpart. Further experimental investigation is warranted to fully elucidate and compare the biological profiles of these two isomers.

Potential Signaling Pathways and Experimental Workflow

The following diagram illustrates a hypothetical workflow for the preliminary biological screening of these compounds, focusing on anticancer activity.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies A This compound C In vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) A->C B 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole B->C D Determination of IC50 Values C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (e.g., Flow Cytometry) D->F G Target Identification (e.g., Kinase Inhibition Assay) D->G

Workflow for Anticancer Activity Screening.

Conclusion

This guide provides a foundational comparison of this compound and its para-isomer. While their physicochemical properties are largely similar based on computational predictions, the seemingly minor positional difference of the bromine atom could lead to significant variations in their biological activities. The provided synthetic protocols offer a clear pathway for their preparation, enabling further experimental evaluation. Future research should focus on a direct, parallel biological screening of these isomers to definitively characterize their comparative efficacy and to identify the more promising candidate for further drug development efforts.

References

Validating Cellular Target Engagement of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of the novel compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a robust strategy based on established methodologies for analogous compounds targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a plausible putative target for molecules containing the 1,3,4-oxadiazole scaffold. This guide will compare and contrast key experimental approaches, present representative data from well-characterized IDO1 inhibitors, and provide detailed protocols to enable researchers to design and execute their own target validation studies.

Hypothetical Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1] Its role in creating an immunosuppressive tumor microenvironment has made it a significant target in cancer immunotherapy.[1][2] Several small molecule inhibitors of IDO1 containing heterocyclic scaffolds, including 1,3,4-oxadiazoles, have been developed.[3] This guide will therefore use IDO1 as the hypothetical target to illustrate the target validation workflow for this compound.

Comparative Data of Reference IDO1 Inhibitors

To establish a benchmark for evaluating a new compound, it is essential to compare its performance against well-characterized inhibitors. The following tables summarize the biochemical and cellular activities of two clinical-stage IDO1 inhibitors, Epacadostat and Linrodostat.

Table 1: Biochemical and Cellular Activity of Reference IDO1 Inhibitors

CompoundBiochemical IC50 (nM)Cellular IC50/EC50 (nM)Cell LineAssay Endpoint
Epacadostat10 - 72[3][4]7.1 - 17.6[3][5]HeLa, SKOV-3Kynurenine Production
Linrodostat1.7[4]1.1 - 9.5[4][5]HEK293-hIDO1, SKOV-3Kynurenine Production
This compound To be determinedTo be determined

Table 2: Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA)

CompoundTargetCETSA EC50 (µM)Thermal Shift (ΔTm) at saturating concentration (°C)Cell Line
EpacadostatIDO1Data not publicly availableData not publicly available
LinrodostatIDO1Data not publicly availableData not publicly available
This compound To be determinedTo be determinedTo be determined

Experimental Protocols for Target Engagement Validation

A multi-pronged approach is recommended to confidently validate target engagement, progressing from biochemical assays to cellular and direct binding assays.

Biochemical IDO1 Activity Assay (Fluorogenic)

This assay directly measures the enzymatic activity of purified IDO1 and the inhibitory potential of the test compound.

Principle: The assay quantifies the production of N-formylkynurenine (NFK), the product of IDO1-mediated tryptophan oxidation. A fluorogenic developer solution is added that selectively reacts with NFK to produce a highly fluorescent product.[6][7]

Protocol:

  • Reagent Preparation:

    • Prepare IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Reconstitute purified recombinant IDO1 protein in Assay Buffer.

    • Prepare a 10x stock solution of L-tryptophan (IDO1 substrate) in Assay Buffer.

    • Prepare a 100x Antioxidant Mix.

    • Prepare a 2x Reaction Premix by diluting the Antioxidant Mix 1:50 in Assay Buffer.

    • Prepare serial dilutions of this compound and reference inhibitors (e.g., Epacadostat) in Assay Buffer containing a final DMSO concentration of <1%.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of the 2x Reaction Premix to each well.

    • Add 10 µL of the compound dilutions or vehicle control to the respective wells.

    • Add 30 µL of diluted IDO1 enzyme to all wells except the 'no enzyme' control.

    • Initiate the reaction by adding 10 µL of the 10x L-tryptophan solution to all wells.

    • Incubate the plate at 37°C for 45 minutes, protected from light.

  • Detection:

    • Add 50 µL of the Fluorogenic Developer Solution to each well.

    • Seal the plate and incubate at 45°C for 3 hours with gentle shaking.

    • Cool the plate to room temperature for 1 hour.

    • Measure fluorescence with an excitation wavelength of ~400-402 nm and an emission wavelength of ~488-510 nm.[6][8]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based IDO1 Activity Assay

This assay measures the ability of the compound to inhibit IDO1 activity within a cellular environment.

Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFNγ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is quantified as a measure of IDO1 activity.[5][9]

Protocol:

  • Cell Culture and IDO1 Induction:

    • Plate HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and reference inhibitors in cell culture medium.

    • Replace the IFNγ-containing medium with medium containing the compound dilutions.

    • Incubate for 24-48 hours.

  • Kynurenine Detection:

    • Collect the cell culture supernatant.

    • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.[10]

    • Centrifuge to pellet the precipitate.

    • Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure the absorbance at 480 nm.[10]

  • Data Analysis:

    • Generate a kynurenine standard curve to quantify the concentration in the samples.

    • Calculate the percent inhibition of kynurenine production for each compound concentration.

    • Determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement by measuring the thermal stabilization of the target protein upon ligand binding in intact cells.[11][12]

Principle: When a ligand binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.[11]

Protocol:

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble IDO1 in the supernatant using a standard protein detection method such as Western blotting or an enzyme fragment complementation-based assay for higher throughput.[13][14]

  • Data Analysis:

    • Melting Curve: Plot the percentage of soluble IDO1 against the temperature to generate melting curves for the vehicle- and compound-treated samples. A shift in the curve indicates stabilization.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat all samples at a single temperature (chosen from the melting curve analysis). Plot the amount of soluble IDO1 against the compound concentration to determine the cellular EC50 for target engagement.[15]

Visualizing Experimental Workflows

Graphviz diagrams are provided to illustrate the logical flow of the key experimental protocols.

biochem_assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis reagents Prepare Buffers, Enzyme, Substrate, and Compound Dilutions plate Add Reagents and Compound to 96-well Plate reagents->plate incubate Incubate at 37°C plate->incubate developer Add Fluorogenic Developer and Incubate incubate->developer read Measure Fluorescence (Ex/Em: 402/488 nm) developer->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the biochemical IDO1 activity assay.

cell_based_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_kynurenine Kynurenine Detection plate_cells Plate HeLa or SKOV-3 Cells induce_ido1 Induce IDO1 with IFNγ (24 hours) plate_cells->induce_ido1 treat Treat with Compound Dilutions (24-48 hours) induce_ido1->treat collect Collect Supernatant treat->collect react React with Ehrlich's Reagent collect->react measure Measure Absorbance at 480 nm react->measure analyze Calculate Cellular IC50 measure->analyze

Caption: Workflow for the cell-based IDO1 activity assay.

cetsa_workflow cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Separation cluster_quantification Quantification & Analysis treat_cells Treat Cells with Compound or Vehicle heat_cells Heat Cell Aliquots (Temperature Gradient) treat_cells->heat_cells lyse Lyse Cells (Freeze-Thaw) heat_cells->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Fractions lyse->centrifuge quantify Quantify Soluble IDO1 (e.g., Western Blot) centrifuge->quantify plot Plot Melting Curve or ITDR Curve quantify->plot determine_ec50 Determine Thermal Shift and/or EC50 plot->determine_ec50

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By employing this comprehensive suite of assays, researchers can systematically evaluate the target engagement of this compound against its putative target, IDO1. The comparative data and detailed protocols provided herein serve as a valuable resource for guiding these experimental efforts and interpreting the resulting data in the context of established inhibitors.

References

Comparative Guide to the Synthesis and Biological Evaluation of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential biological activities of the novel compound 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a reproducible synthetic protocol based on established methodologies for analogous 1,3,4-oxadiazole derivatives. Furthermore, it details standardized biological testing procedures for assessing its potential anticonvulsant and anticancer properties, drawing comparisons with known active compounds in these classes.

Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in medicinal chemistry.[1][2] A common and effective method involves the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents.[2][3]

Proposed Synthetic Protocol

A plausible and reproducible multi-step synthesis of this compound is proposed, starting from commercially available 2-bromobenzoic acid.

Step 1: Esterification of 2-Bromobenzoic Acid

2-Bromobenzoic acid is converted to its corresponding methyl ester, methyl 2-bromobenzoate, to facilitate the subsequent reaction with hydrazine.

Step 2: Hydrazinolysis of Methyl 2-Bromobenzoate

The methyl ester is then reacted with hydrazine hydrate to form 2-bromobenzohydrazide. This intermediate is a key precursor for the formation of the oxadiazole ring.

Step 3: Acetylation of 2-Bromobenzohydrazide

The hydrazide is acetylated using acetic anhydride to yield N'-acetyl-2-bromobenzohydrazide.

Step 4: Oxidative Cyclization to form this compound

The final step involves the cyclization of the N'-acetyl-2-bromobenzohydrazide. A mild and efficient method for this transformation is the use of a dehydrating agent such as phosphorus oxychloride or a triphenylphosphine/carbon tetrachloride system.[4]

Biological Activity Evaluation

Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticonvulsant and anticancer effects.[5][6][7][8][9][10][11][12][13]

Anticonvulsant Activity Assessment

The anticonvulsant potential of the title compound can be evaluated using standard preclinical models.

Maximal Electroshock (MES) Seizure Test: This test is a widely used model for generalized tonic-clonic seizures.[1][14] The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is a key indicator of its anticonvulsant efficacy.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify agents effective against absence seizures.[1][14] The test measures the ability of the compound to protect against clonic seizures induced by pentylenetetrazole.

Table 1: Comparative Anticonvulsant Activity of this compound and Reference Drugs

CompoundMES Test (% Protection)scPTZ Test (% Protection)Neurotoxicity (Rota-rod Test)
This compound Data to be determinedData to be determinedData to be determined
Phenytoin (Standard)83.95%[6]-Active
Diazepam (Standard)-HighActive
Carbamazepine (Standard)HighModerateActive
Anticancer Activity Assessment

The cytotoxic potential of this compound can be determined against a panel of human cancer cell lines using in vitro assays.

MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. The assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Table 2: Comparative Anticancer Activity (IC50 in µM) of 1,3,4-Oxadiazole Derivatives

CompoundHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin (Standard)0.8 ± 0.2[13]0.5 ± 0.1[13]0.3 ± 0.05[13]0.4 ± 0.1[13]
2-(4-nitrophenyl)-1,3,4-oxadiazole derivative (8c)[15]-0.179--
2-(cinnamylthio)-1,3,4-oxadiazole derivative (12d)[15]----
2,5-disubstituted 1,3,4-oxadiazole (16)[13]-0.28--

Experimental Protocols

Synthesis of this compound

Materials: 2-bromobenzoic acid, methanol, sulfuric acid, hydrazine hydrate, acetic anhydride, phosphorus oxychloride, and appropriate solvents.

Procedure:

  • Methyl 2-bromobenzoate: A solution of 2-bromobenzoic acid in methanol with a catalytic amount of sulfuric acid is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified.

  • 2-Bromobenzohydrazide: Methyl 2-bromobenzoate is refluxed with hydrazine hydrate in ethanol for 8-12 hours. The resulting precipitate is filtered, washed, and dried.

  • N'-acetyl-2-bromobenzohydrazide: 2-Bromobenzohydrazide is treated with acetic anhydride and stirred at room temperature for 2-3 hours. The product is isolated by precipitation in water.

  • This compound: N'-acetyl-2-bromobenzohydrazide is refluxed with phosphorus oxychloride for 2-4 hours. The reaction mixture is then poured onto crushed ice, and the resulting solid is filtered, washed, and recrystallized.

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticonvulsant Activity Screening

Animals: Male Swiss albino mice (20-25 g).

MES Test Protocol:

  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • After a specified pre-treatment time (e.g., 30 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observe the presence or absence of the tonic hindlimb extension.

scPTZ Test Protocol:

  • Administer the test compound or vehicle i.p.

  • After the pre-treatment time, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

Anticancer Activity Screening (MTT Assay)

Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549).

Protocol:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Visualizations

Synthetic Workflow

G Synthesis of this compound A 2-Bromobenzoic Acid B Methyl 2-bromobenzoate A->B Esterification (MeOH, H2SO4) C 2-Bromobenzohydrazide B->C Hydrazinolysis (N2H4.H2O) D N'-acetyl-2-bromobenzohydrazide C->D Acetylation (Acetic Anhydride) E This compound D->E Cyclization (POCl3)

Caption: Synthetic pathway for the target compound.

General Anticancer Signaling Pathway for Oxadiazoles

G Potential Anticancer Mechanism of Oxadiazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->EGFR Inhibition

Caption: EGFR signaling pathway inhibition.

References

Safety Operating Guide

Proper Disposal of 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazard classifications. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must follow the guidelines for halogenated organic compounds.[3][4] Segregation of this waste stream is critical to prevent dangerous chemical reactions.[5][6]

  • Waste Identification and Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) in a designated, compatible waste container.

    • The container must be in good condition, made of a material that will not react with the chemical, and have a secure, tight-fitting lid.[5]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste ".

    • The label must include the full chemical name: "This compound " (do not use abbreviations).

    • Indicate the approximate quantity of the waste and the date when the first of the waste was added to the container.

  • Segregation and Storage :

    • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory.[5][7]

    • This compound is a halogenated organic compound . It is imperative to store it separately from non-halogenated organic waste, acids, bases, and oxidizers to prevent incompatible chemical reactions.[3][4]

    • Keep the waste container closed at all times, except when adding waste.[1][5]

  • Arranging for Disposal :

    • Once the waste container is full or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Do not attempt to treat or neutralize the chemical waste yourself. Disposal must be handled by trained professionals at a licensed hazardous waste facility.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: 2-(2-Bromophenyl)-5-methyl- 1,3,4-oxadiazole B Wear Appropriate PPE A->B D Collect Waste in Designated Container C Select Compatible, Labeled Waste Container B->C C->D E Segregate as Halogenated Organic Waste D->E G Request Pickup from Environmental Health & Safety (EHS) F Store in Satellite Accumulation Area E->F F->G H Professional Disposal at a Licensed Facility G->H

Caption: Workflow for the proper disposal of this compound.

Chemical Incompatibility

To ensure safety during storage and disposal, it is critical to avoid mixing this compound with the following categories of chemicals:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

  • Non-halogenated Organic Solvents

Mixing with incompatible materials can lead to violent reactions, the release of toxic gases, or other hazardous situations.[5]

This procedural guidance is designed to ensure that this compound is managed and disposed of in a manner that is safe for all laboratory personnel and is environmentally responsible. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a halogenated aromatic heterocyclic compound. The following procedures are based on the known hazards of this chemical and general safety protocols for similar substances.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is essential.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. Chemical splash goggles are recommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a good general-use option for incidental contact. For extended contact or handling of larger quantities, consider thicker gloves or double-gloving. Viton or other gloves resistant to aromatic and halogenated hydrocarbons may offer enhanced protection. Always inspect gloves for tears or punctures before use.[2][3][4][5]
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn and fully buttoned to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the compound.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood to prevent inhalation of airborne particles. Use appropriate tools (e.g., spatulas) to transfer the material, minimizing the creation of dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.

Disposal Plan: Managing Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[6][7]
Liquid Chemical Waste (Solutions) Collect in a designated, properly labeled hazardous waste container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste.[6][7]
Contaminated Labware (e.g., gloves, weighing paper) Dispose of in a designated solid hazardous waste container.
Empty Containers Rinse thoroughly with an appropriate solvent. The rinsate should be collected as halogenated organic liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

Emergency Procedures

IncidentFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[8]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as halogenated organic waste. Ensure adequate ventilation. For larger spills, follow institutional emergency procedures.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh Compound prep_fume_hood->handling_weigh handling_transfer Transfer and Use handling_weigh->handling_transfer cleanup_wash Wash Hands and Decontaminate Surfaces handling_transfer->cleanup_wash cleanup_segregate Segregate Waste cleanup_wash->cleanup_segregate disposal_solid Solid Halogenated Waste cleanup_segregate->disposal_solid disposal_liquid Liquid Halogenated Waste cleanup_segregate->disposal_liquid disposal_contaminated Contaminated Sharps/Glassware cleanup_segregate->disposal_contaminated

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.